Acetaldehyde-2,2,2-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterioacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173680 | |
| Record name | Acetaldehyde-2,2,2-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19901-15-6 | |
| Record name | Acetaldehyde-2,2,2-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde-2,2,2-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetaldehyde-2,2,2-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: Acetaldehyde-2,2,2-d3 in Deuterated Synthon Applications
Executive Summary
Acetaldehyde-2,2,2-d3 (CD₃CHO) represents a critical isotopic tool in the arsenal of modern drug development and metabolic profiling. Unlike its non-deuterated congener, this isotopologue offers a unique mass signature (+3 Da) and distinct spectroscopic properties arising from the deuterium-induced collapse of spin-spin coupling. Its primary utility lies in Kinetic Isotope Effect (KIE) studies to probe metabolic stability, as a mass spectrometry internal standard for quantifying biogenic amines, and as a deuterated building block in the synthesis of labeled pharmaceuticals.[1]
This guide provides a rigorous technical analysis of Acetaldehyde-2,2,2-d3, moving beyond basic data sheets to address the practical challenges of handling a volatile (BP: 21°C), reactive deuterated aldehyde.
Physicochemical Profile
The substitution of three methyl protons with deuterium atoms (
Table 1: Comparative Properties (d0 vs. d3)[1]
| Property | Acetaldehyde (Natural) | Acetaldehyde-2,2,2-d3 | Technical Implication |
| Formula | CH₃CHO | CD₃CHO | Mass shift of +3.018 Da for MS applications. |
| Molecular Weight | 44.05 g/mol | 47.07 g/mol | Essential for stoichiometric calculations in synthesis.[1] |
| Boiling Point | 20.2 °C | 21 °C (lit.)[1] | Critical: Exists near the gas-liquid transition at room temperature.[1][2] Requires cold handling.[1] |
| Density (25°C) | 0.785 g/mL | 0.838 g/mL | Higher density allows for phase separation behavior changes in extraction protocols.[1] |
| Refractive Index | 1.3316 | 1.332 | Useful for purity checks via refractometry.[1] |
| Isotopic Purity | N/A | ≥98 atom % D | High enrichment prevents "isotopic dilution" in quantitative MS.[1] |
| Flash Point | -38 °C | -34 °C | Extreme Flammability Hazard. |
Analyst Note: The boiling point of 21°C means this reagent will vaporize rapidly in a standard fume hood draft.[1] All volumetric aliquoting must occur at <4°C.[1]
Spectroscopic Characterization
Correct identification of Acetaldehyde-2,2,2-d3 relies on understanding how the CD₃ group alters standard NMR signals.
Proton NMR ( H-NMR)
In non-deuterated acetaldehyde (CH₃CHO), the spectrum is defined by vicinal coupling (
In Acetaldehyde-2,2,2-d3 (CD₃CHO):
-
Methyl Region (
2.2 ppm): Silent. No signal is observed (assuming 100% D).[1] Residual signal indicates isotopic impurity (CHD₂ or CH₂D species).[1] -
Aldehyde Region (
9.8 ppm): Singlet. The vicinal coupling to the methyl group is removed because the methyl protons are absent.[1]-
Nuance: A slight broadening may occur due to small long-range coupling with the deuterium nuclei (
), but at standard field strengths (300-400 MHz), it appears as a clean singlet.[1]
-
Carbon-13 NMR ( C-NMR)
-
Carbonyl Carbon: Appears as a singlet (or slightly shifted) near
200 ppm.[1] -
Methyl Carbon: Appears as a septet centered at
31 ppm.[1] This splitting arises from coupling to three deuterium atoms (Spin ), following the rule ( lines).[1]
Mechanistic Applications in Drug Development[5]
Metabolic Tracing & KIE
Acetaldehyde-2,2,2-d3 is used to probe the mechanism of aldehyde dehydrogenase (ALDH) and to track the metabolic fate of the acetyl group without label loss via enolization (C-D bonds are stronger and exchange slower than C-H bonds).
Diagram 1: Metabolic Fate Tracking
This pathway illustrates how the D3-label persists through oxidation to acetate, enabling differentiation from endogenous acetyl pools.[1]
Caption: Metabolic trajectory of the CD3 motif. The label remains intact during ALDH oxidation, allowing quantification of exogenous acetate formation.
Bioanalytical Derivatization
In LC-MS/MS analysis of neurotransmitters (e.g., dopamine, epinephrine), Acetaldehyde-d3 is used to form ethyl derivatives. The +3 Da shift shifts the analyte mass away from isobaric interferences and endogenous background.[1]
Experimental Protocol: Handling & Storage
Context: The most common failure mode with Acetaldehyde-d3 is evaporation or polymerization (trimerization to paraldehyde) due to improper storage.[1]
Protocol: "Cold-Chain" Aliquoting for Synthesis
Objective: To transfer specific quantities of Acetaldehyde-d3 for reaction without isotopic dilution or mass loss.
Materials:
-
Acetaldehyde-2,2,2-d3 (stored at -20°C).[4][]
-
Gas-tight syringe (Hamilton type) with chilled barrel.[1]
-
Reaction vessel with septum, pre-purged with Argon.[1]
-
Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).[1]
Workflow:
-
Equilibration: Remove the Acetaldehyde-d3 ampoule from the freezer. Immediately place it in an Ice/Water bath (0°C) . Do not let it warm to room temperature (21°C), or the vapor pressure will cause the liquid to spray upon opening.[1]
-
Syringe Prep: Place the gas-tight syringe in the freezer or on ice for 10 minutes prior to use. A warm syringe will cause the reagent to flash-boil inside the needle, leading to inaccurate dosing.[1]
-
Transfer:
-
Open the ampoule while it is still submerged in the ice bath.
-
Insert the chilled needle and withdraw the required volume slowly to prevent cavitation.[1]
-
Inject directly into the reaction solvent (which should be pre-cooled to <0°C) through a septum.[1]
-
Crucial: Ensure the needle tip is submerged in the solvent before depressing the plunger to capture any vapors.[1]
-
-
Resealing: If the ampoule is not empty, transfer the remainder to a Sure/Seal™ bottle or a vial with a Teflon-lined crimp cap immediately. Wrap the cap in Parafilm and return to -20°C storage.
Diagram 2: Volatile Reagent Handling Setup
Caption: Critical "Cold-Chain" transfer setup to prevent volatilization (BP 21°C) during experimental setup.
Safety & Stability
-
Polymerization: Like its non-deuterated counterpart, Acetaldehyde-d3 can polymerize to paraldehyde-d9 in the presence of trace acids. Recommendation: Purchase stabilized versions or use immediately upon opening.[1]
-
Peroxide Formation: Upon exposure to air, it can form explosive peroxides.[1][6] Store under inert atmosphere (Argon/Nitrogen).[1]
-
Toxicity: Acetaldehyde is a Group 1 Carcinogen (IARC).[1][2] The deuterated form should be treated with equal or greater caution due to the potential for altered metabolic clearance.[1]
References
-
Sigma-Aldrich. Acetaldehyde-2,2,2-d3 Product Specification & Safety Data Sheet. CAS 19901-15-6.[1][7][8] Link[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 140625, Acetaldehyde-2,2,2-d3. Link[1]
-
CDN Isotopes. Technical Data: Acetaldehyde-2,2,2-d3 (D-0682). Link
-
Green, A. M., et al. (2017).[1] "Selective deuteration illuminates the importance of tunneling in the unimolecular decay of Criegee intermediates."[1] Proceedings of the National Academy of Sciences, 114(47), 12372-12377.[1] (Demonstrates KIE application). Link[1]
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- 1. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Acetaldehyde-2,2,2-d3 D = 98atom , = 98 CP 19901-15-6 [sigmaaldrich.com]
- 6. ICSC 0009 - ACETALDEHYDE [inchem.org]
- 7. Acetaldehyde-2,2,2-d3 | Krackeler Scientific, Inc. [krackeler.com]
- 8. cdnisotopes.com [cdnisotopes.com]
A Technical Guide to the Physical Properties of Deuterated Acetaldehyde
Introduction: The Significance of Deuterium in Modern Research
In the landscape of scientific research and pharmaceutical development, the substitution of hydrogen with its stable, non-radioactive isotope, deuterium, represents a subtle yet powerful strategy. This "heavy" hydrogen, possessing an additional neutron, forms a carbon-deuterium (C-D) bond that is significantly stronger and more resistant to cleavage than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), is the cornerstone of deuteration chemistry. By strategically replacing hydrogen atoms with deuterium, scientists can modulate the metabolic fate of molecules, enhance their pharmacokinetic profiles, and elucidate complex reaction mechanisms.[1][2][3]
Acetaldehyde (CH₃CHO), a fundamental organic compound, serves as a prime model for understanding the impact of deuteration.[4] Its deuterated isotopologues, such as acetaldehyde-1-d₁ (CH₃CDO) and acetaldehyde-d₄ (CD₃CDO), are invaluable tools for researchers. They are employed as internal standards in mass spectrometry, as probes in vibrational spectroscopy to study molecular dynamics, and increasingly, as building blocks in the synthesis of deuterated pharmaceuticals designed for improved stability and efficacy.[5][6][7] This guide provides an in-depth exploration of the core physical properties of deuterated acetaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physical and Thermodynamic Properties
The introduction of deuterium, despite its chemical similarity to hydrogen, imparts measurable changes to the physical properties of acetaldehyde due to the increase in molecular mass. These subtle shifts in boiling point, melting point, and density are critical for designing purification processes, predicting behavior in solution, and ensuring accurate handling of these volatile compounds.
The primary distinction arises from the change in vibrational frequencies of the molecule's bonds, which slightly alters the strength of intermolecular forces like van der Waals interactions. A heavier molecule generally exhibits reduced vibrational motion, leading to a slightly more condensed state and, consequently, minor variations in physical constants.
Table 1: Comparative Physical Properties of Acetaldehyde and its Deuterated Isotopologues
| Property | Acetaldehyde (CH₃CHO) | Acetaldehyde-1-d₁ (CH₃CDO) | Acetaldehyde-d₄ (CD₃CDO) |
| CAS Number | 75-07-0 | 4122-13-8 | 1632-89-9 |
| Molecular Weight ( g/mol ) | 44.053[4] | 45.059[8] | 48.08[5][9][10] |
| Melting Point (°C) | -123.4[4] | Not Available | -125[5] |
| Boiling Point (°C at 760 mmHg) | 20.2[4] | 18.6[8] | 21[5] |
| Density (g/mL) | 0.784 (at 20°C)[4] | 0.765[8] | 0.856 (at 25°C)[5][11] |
| Refractive Index (n₂₀/D) | ~1.331 | 1.314[8] | 1.3321[5] |
| Vapor Pressure (at 20°C) | ~740 mmHg[12] | Not Available | ~726 mmHg (14.05 psi)[5][11] |
Spectroscopic Characterization: The Fingerprints of Deuteration
Spectroscopy is the definitive method for confirming isotopic incorporation and purity. The mass difference between hydrogen and deuterium creates distinct and predictable shifts in spectroscopic data.
Infrared (IR) Spectroscopy
Vibrational spectroscopy is exceptionally sensitive to isotopic substitution. The frequency of a bond's vibration is dependent on the masses of the connected atoms. Replacing hydrogen with the heavier deuterium atom results in a significant decrease in the vibrational frequency of that bond.
-
C-H vs. C-D Stretch: The most prominent change is in the aldehydic C-H stretch. In standard acetaldehyde, this appears as one or two moderate bands between 2830-2695 cm⁻¹.[13] In acetaldehyde-1-d₁ (CH₃CDO), the corresponding C-D stretch is expected to shift to a much lower wavenumber, typically around 2100-2200 cm⁻¹. This provides an unambiguous marker for deuteration at the formyl position.
-
Methyl Group Vibrations: For acetaldehyde-d₄ (CD₃CDO), the C-H stretching vibrations of the methyl group (typically ~2900 cm⁻¹) are replaced by C-D stretches at significantly lower frequencies.
-
Fingerprint Region: The entire fingerprint region of the spectrum is altered, as bending and rocking modes involving deuterium also shift to lower energies.[14][15][16] These complex changes provide a unique "fingerprint" for each isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of nuclei. Deuteration profoundly alters ¹H NMR spectra.
-
Acetaldehyde (CH₃CHO): The standard ¹H NMR spectrum shows two signals: a doublet for the methyl protons (CH₃) around 2.2 ppm, split by the single aldehydic proton, and a quartet for the aldehydic proton (CHO) around 9.8 ppm, split by the three methyl protons.[17][18]
-
Acetaldehyde-1-d₁ (CH₃CDO): Deuterium is not observed in ¹H NMR. Therefore, the methyl protons are no longer split by the adjacent nucleus, resulting in the collapse of the doublet into a sharp singlet . The aldehydic quartet disappears entirely.
-
Acetaldehyde-d₄ (CD₃CDO): This molecule contains no protons and is therefore silent in a standard ¹H NMR spectrum, making it an excellent high-purity NMR solvent for certain applications.
Experimental Protocols
Trustworthy data relies on robust and validated experimental methodologies. The causality behind experimental choices is as critical as the steps themselves.
Protocol 1: Synthesis of Acetaldehyde-d₄ (Hydration of Acetylene-d₂)
This protocol is based on a classical method for preparing fully deuterated acetaldehyde.[19][20] The choice of a closed system is paramount due to the volatility and expense of the deuterated starting materials.
Objective: To synthesize acetaldehyde-d₄ via the catalyzed hydration of acetylene-d₂.
Materials:
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Acetylene-d₂ (C₂D₂, generated from CaC₂ and D₂O)
-
Mercuric sulfate (HgSO₄)
-
Phosphoric acid-d₃ (D₃PO₄, prepared from P₂O₅ and D₂O)
-
Closed-system glass reaction apparatus with a gas inlet, condenser, and collection flask cooled in a dry ice/acetone bath.
Methodology:
-
Catalyst Preparation (The "Why"): A solution of mercuric sulfate in deuterium oxide and deuterated phosphoric acid is prepared. The acid protonates (or in this case, "deuteronates") the acetylene, making it more susceptible to nucleophilic attack, while the mercuric ion acts as a Lewis acid catalyst to activate the alkyne bond. Using deuterated reagents (D₂O, D₃PO₄) is critical to prevent unwanted H/D exchange and maintain high isotopic purity.
-
Reaction Setup: Assemble the glass reaction apparatus, ensuring all joints are sealed. The collection flask is submerged in a dry ice/acetone bath (-78°C) to trap the highly volatile acetaldehyde-d₄ product.
-
Initiation: Gently bubble the acetylene-d₂ gas through the catalyst solution at a controlled rate. The reaction is exothermic and may require initial gentle heating to start, but should be monitored to prevent overheating and polymerization.
-
Product Collection: The product, deutero-acetaldehyde (boiling point 21°C), along with unreacted D₂O and acetylene-d₂, will distill over. The cold trap effectively captures the acetaldehyde-d₄ as a liquid.[19]
-
Purification (The "Why"): The collected condensate will be a mixture. A subsequent fractional distillation is required. This step separates the lower-boiling acetaldehyde-d₄ from the higher-boiling deuterium oxide. Careful temperature control during distillation is essential for achieving high purity. The final product should be stored under an inert atmosphere at -20°C to prevent polymerization and oxidation.[5]
Protocol 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To verify the isotopic incorporation in a sample of deuterated acetaldehyde.
Methodology:
-
Sample Preparation (The "Why"): Due to its low boiling point, acetaldehyde is best analyzed as a gas or a cooled liquid film. For a gas-phase spectrum, a small amount of the liquid is injected into an evacuated gas cell. This minimizes intermolecular interactions that can broaden spectral bands. Alternatively, for a liquid-phase spectrum, a single drop is placed between two KBr or NaCl salt plates, which are then quickly mounted and scanned to minimize evaporation. Salt plates are used because they are transparent to IR radiation.
-
Background Scan: A background spectrum of the empty gas cell or clean salt plates is collected. This is a self-validating step; the instrument records ambient atmospheric absorbances (e.g., CO₂, H₂O), which are then mathematically subtracted from the sample spectrum to ensure the final data represents only the analyte.
-
Sample Scan: The prepared sample is scanned. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
Examine the region from 2600-3000 cm⁻¹. For a CH₃CDO sample, look for the absence of the characteristic aldehydic C-H stretch (~2720 cm⁻¹) and the presence of methyl C-H stretches.
-
Examine the region from 2000-2300 cm⁻¹. Look for the emergence of a strong C-D stretching band, confirming deuteration at the formyl position.
-
Compare the full spectrum against a reference spectrum of non-deuterated acetaldehyde to confirm shifts across the entire fingerprint region.[14][16][21]
-
Conclusion
The physical properties of deuterated acetaldehyde are not mere academic data points; they are the foundational knowledge required for its effective application in advanced research. From the subtle shift in boiling point that dictates purification strategies to the dramatic changes in NMR and IR spectra that enable precise characterization, understanding these properties is paramount. For professionals in drug development, leveraging the kinetic isotope effect through deuteration offers a proven pathway to creating more stable, safer, and more effective medicines.[2][3] This guide serves as a technical resource to empower scientists in harnessing the unique potential of deuterated acetaldehyde in their pursuit of innovation.
References
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Zanetti, J. E., & Sickman, D. V. (1936). Deutero-acetaldehyde (Acetaldehyde-d4). Journal of the American Chemical Society, 58(10), 2034–2036. [Link]
-
FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom)... ResearchGate. [Link]
-
H. C. Allen, Jr. and L. C. Leitch. THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Journal of Chemistry. [Link]
-
Recent Progress in the Synthesis of Deuterated Aldehyde. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]
-
THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Science Publishing. [Link]
-
Acetaldehyde. PubChem, NIH. [Link]
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NMR spectrum of acetaldehyde. YouTube. [Link]
-
Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. PMC, NIH. [Link]
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Show how to make these deuterium-labeled compounds... Vaia. [Link]
-
THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. ResearchGate. [Link]
-
Acetaldehyde. Wikipedia. [Link]
-
Deuterated Drug Development. Isotope Science / Alfa Chemistry. [Link]
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Acetaldehyde. NIST WebBook. [Link]
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A Primer of Deuterium in Drug Design. Taylor & Francis Online. [Link]
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Acetaldehyde (data page). Wikipedia. [Link]
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IR Spectroscopy Tutorial: Aldehydes. University of Calgary. [Link]
-
Draw the NMR Spectrum of CH3CHO (acetaldehyde, ethanal). YouTube. [Link]
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Acetaldehyde. UCLA Chemistry. [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. LinkedIn. [Link]
-
Applications of Deuterium in medicinal chemistry. Biojiva. [Link]
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Acetaldehyde-d3: A Comprehensive Technical Guide for Advanced Research and Drug Development
Abstract
This technical guide provides an in-depth exploration of Acetaldehyde-d3 (CD3CHO), a deuterated isotopologue of acetaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the fundamental properties, synthesis, spectroscopic characterization, and critical applications of this stable isotope-labeled compound. By leveraging the kinetic isotope effect, Acetaldehyde-d3 serves as an invaluable tool in metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative bioanalysis. This guide synthesizes field-proven insights with technical data to provide a comprehensive resource for the effective utilization of Acetaldehyde-d3 in a laboratory setting.
Introduction: The Significance of Deuterated Acetaldehyde
Acetaldehyde (CH3CHO) is a pivotal organic compound with widespread industrial applications and significant biological relevance.[1] It is a key intermediate in the synthesis of various chemicals and pharmaceuticals and is also the primary metabolite of ethanol in the body, implicated in the toxic effects of alcohol consumption.[2][3] The substitution of hydrogen with its stable isotope, deuterium, to yield Acetaldehyde-d3 (CD3CHO), provides a powerful tool for researchers. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon makes deuterated compounds, such as Acetaldehyde-d3, indispensable for a range of applications in drug development and metabolic research.
Core Properties of Acetaldehyde-d3
A thorough understanding of the physicochemical properties of Acetaldehyde-d3 is fundamental to its effective application.
| Property | Value | Source(s) |
| Chemical Formula | C2HD3O | [4] |
| Linear Formula | CD3CHO | [5] |
| Molecular Weight | 47.07 g/mol | [4][5] |
| CAS Number | 19901-15-6 | [4][5] |
| Synonyms | Acetaldehyde-2,2,2-d3, 2,2,2-trideuterioacetaldehyde | |
| Physical Form | Liquid | [6] |
| Boiling Point | ~21 °C | [6] |
| Density | ~0.838 g/mL at 25 °C | [5] |
Synthesis and Purification of Acetaldehyde-d3
The reliable synthesis of high-purity Acetaldehyde-d3 is crucial for its use in sensitive analytical applications. A well-established method involves the base-catalyzed hydrogen-deuterium exchange of acetaldehyde with deuterium oxide.
Synthesis Protocol: Base-Catalyzed H/D Exchange
This protocol is adapted from the method described by Baldwin and Pudussery (1968).[4] The underlying principle is the exchange of the acidic α-protons of acetaldehyde with deuterium from deuterium oxide in the presence of a mild base, such as pyridine.
Materials:
-
Acetaldehyde (CH3CHO)
-
Deuterium oxide (D2O, 99.8 atom % D)
-
Pyridine
-
Nitrogen gas
Step-by-Step Methodology:
-
In a sealed tube, combine acetaldehyde (4.0 M) and pyridine (0.4 M) in deuterium oxide.
-
Heat the mixture for 12 hours. The pyridine catalyzes the enolization of acetaldehyde, allowing for the exchange of the methyl protons with deuterium from the solvent.
-
After heating, cool the reaction mixture.
-
Recover the deuterated acetaldehyde by distillation under a nitrogen atmosphere. This initial exchange results in approximately 83% deuterium incorporation in the methyl group.[4]
-
To achieve high isotopic purity, repeat the exchange process two more times with fresh deuterium oxide and pyridine.
-
The final product, 2,2,2-trideuterioacetaldehyde, is obtained with an isotopic purity of approximately 99% deuterium in the methyl group.[4]
Purification: The final product can be purified by fractional distillation to remove any remaining starting material, pyridine, and water. Due to the volatile nature of acetaldehyde, all distillation procedures should be conducted using a cooled receiving flask.
Spectroscopic Characterization
The identity and purity of Acetaldehyde-d3 are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for confirming the isotopic labeling of Acetaldehyde-d3.
-
¹H NMR: In the ¹H NMR spectrum of unlabeled acetaldehyde, the methyl protons (CH3) appear as a doublet around δ 2.2 ppm, and the aldehydic proton (CHO) appears as a quartet around δ 9.8 ppm. For Acetaldehyde-d3 (CD3CHO), the doublet corresponding to the methyl protons will be absent. The signal for the remaining aldehydic proton will appear as a singlet around δ 9.8 ppm, as there are no adjacent protons to cause splitting. The absence of the methyl proton signal and the collapse of the aldehydic proton signal to a singlet are definitive indicators of successful deuteration at the methyl position.
-
¹³C NMR: In the ¹³C NMR spectrum of acetaldehyde, two signals are observed: one for the methyl carbon (around δ 31 ppm) and one for the carbonyl carbon (around δ 200 ppm). In the spectrum of Acetaldehyde-d3, the signal for the deuterated methyl carbon (CD3) will exhibit splitting due to coupling with deuterium (which has a spin I=1). This will result in a multiplet, the pattern of which depends on the spectrometer's settings (proton-decoupled or coupled). The carbonyl carbon signal will remain a singlet but may show a slight isotopic shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The substitution of hydrogen with deuterium results in a shift of the corresponding vibrational frequencies to lower wavenumbers due to the increased mass. The near-infrared spectra of CD3CHO have been reported, showing characteristic absorptions that differ from the unlabeled compound.[2]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and assessing the isotopic purity of Acetaldehyde-d3. In the electron ionization (EI) mass spectrum, the molecular ion peak for Acetaldehyde-d3 will appear at m/z 47, corresponding to [CD3CHO]⁺. The fragmentation pattern will also differ from that of unlabeled acetaldehyde. For example, the loss of a deuterium radical would result in a fragment at m/z 45 ([CD2CHO]⁺), whereas the loss of the CD3 group would lead to a fragment at m/z 29 ([CHO]⁺). Analysis of the relative intensities of the isotopic peaks can be used to determine the degree of deuteration.[4]
Applications in Research and Drug Development
The unique properties of Acetaldehyde-d3 make it a valuable tool in various scientific disciplines, particularly in drug development and metabolism studies.
Internal Standard for Bioanalysis
One of the primary applications of Acetaldehyde-d3 is as an internal standard for the quantitative analysis of acetaldehyde in biological matrices such as blood, plasma, and tissue homogenates.[7] Due to its similar chemical and physical properties to the unlabeled analyte, Acetaldehyde-d3 co-elutes during chromatographic separation and experiences similar matrix effects during ionization in mass spectrometry. However, its different mass allows for its distinct detection. This co-elution and differential detection enable accurate and precise quantification of acetaldehyde, even at low concentrations.
Experimental Protocol: Quantification of Acetaldehyde in Plasma using Headspace GC-MS with Acetaldehyde-d3 as an Internal Standard
This protocol provides a general framework for the analysis of acetaldehyde in plasma. Optimization of specific parameters may be required depending on the instrumentation and sample characteristics.
Materials:
-
Plasma samples
-
Acetaldehyde-d3 (internal standard stock solution in water)
-
Acetaldehyde (for calibration standards)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler
Step-by-Step Methodology:
-
Sample Preparation: a. To a 20 mL headspace vial, add 1 mL of plasma sample. b. Spike the sample with a known amount of Acetaldehyde-d3 internal standard solution. c. For the calibration curve, prepare a series of blank plasma samples spiked with known concentrations of unlabeled acetaldehyde and the same amount of Acetaldehyde-d3 internal standard. d. Add the derivatizing agent (PFBHA) solution to each vial. PFBHA reacts with acetaldehyde to form a more stable and less volatile oxime derivative, which is amenable to GC analysis. e. Immediately seal the vials with magnetic crimp caps.
-
Headspace Incubation and Injection: a. Place the vials in the headspace autosampler. b. Incubate the vials at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow the volatile derivatives to partition into the headspace. c. Automatically inject a specific volume of the headspace gas into the GC-MS system.
-
GC-MS Analysis: a. Gas Chromatography: Separate the analytes on a suitable capillary column (e.g., a mid-polar column). The temperature program should be optimized to achieve good separation of the acetaldehyde-PFBHA oxime from other matrix components. b. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the acetaldehyde-PFBHA oxime and its deuterated counterpart. This provides high selectivity and sensitivity.
-
Data Analysis: a. Integrate the peak areas for the selected ions of both the native acetaldehyde derivative and the Acetaldehyde-d3 derivative. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. d. Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mechanistic and Metabolic Studies
The kinetic isotope effect associated with Acetaldehyde-d3 makes it a valuable tool for elucidating reaction mechanisms and metabolic pathways. By comparing the rate of a reaction or metabolic process with unlabeled acetaldehyde versus Acetaldehyde-d3, researchers can determine if the cleavage of a C-H bond at the methyl position is a rate-determining step. This information is critical in drug metabolism studies to understand how a drug candidate is processed in the body and to identify potential sites of metabolic instability.
Safety and Handling
Acetaldehyde-d3 should be handled with the same precautions as unlabeled acetaldehyde. It is a flammable liquid and vapor, and it is harmful if swallowed. It can cause serious eye irritation and may cause respiratory irritation. It is also suspected of causing genetic defects and cancer.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Acetaldehyde-d3 is a versatile and powerful tool for researchers in the fields of drug development, toxicology, and metabolic research. Its well-defined physical and chemical properties, coupled with the kinetic isotope effect, enable its use in a variety of sophisticated applications, most notably as an internal standard for highly accurate and precise quantitative bioanalysis. This guide has provided a comprehensive overview of the synthesis, characterization, and application of Acetaldehyde-d3, with the aim of facilitating its effective and safe use in the laboratory.
References
-
Baldwin, J. E., & Pudussery, R. G. (1968). The Preparation of 2,2,2-Trideuterioacetaldehyde. Chemical Communications (London), 408. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140625, Acetaldehyde-2,2,2-d3. Retrieved from [Link]
-
Advent Chembio Pvt. Ltd. (n.d.). Acetaldehyde: Formula, Manufacturing, & Uses. Retrieved from [Link]
-
Kaseleht, K., Paalme, T., & Nisamedtinov, I. (2011). Quantitative analysis of acetaldehyde in foods consumed by children using SPME/GC-MS(Tof), on-fiber derivatization and deuterated acetaldehyde as an internal standard. Agronomy Research, 9(Special Issue 2), 395-402. Available at: [Link]
-
Jiangxi Zhongding Biotechnology Co., Ltd. (2023). The application of Acetaldehyde. Retrieved from [Link]
-
Wikipedia (n.d.). Acetaldehyde. Retrieved from [Link]
-
Correa, M., & Zwarenstein, H. (2010). Role of acetaldehyde in mediating the pharmacological and behavioral effects of alcohol. Alcohol Research & Health, 33(1-2), 126–133. Available at: [Link]
-
Advent Chembio Pvt. Ltd. (n.d.). Uses of Acetaldehyde in Plastics & Pharma. Retrieved from [Link]
-
Fantuzzi, A., et al. (2020). Millimetre and sub-millimetre spectroscopy of doubly deuterated acetaldehyde (CHD2CHO) and first detection towards IRAS 16293-2422. Astronomy & Astrophysics, 635, A12. Available at: [Link]
-
Smith, D., & Spanel, P. (2005). Mass spectrometric study of a mixture of deuterated acetaldehydes. International Journal of Mass Spectrometry, 244(2-3), 147-154. Available at: [Link]
-
Chemistry LibreTexts (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Mass Spectrometry Fragmentation of Acetaldehyde-2,2,2-d3: A Technical Guide
The following technical guide details the mass spectrometry fragmentation of Acetaldehyde-2,2,2-d3 (
Core Directive & Scope
This guide provides a definitive analysis of the electron ionization (EI) fragmentation patterns of Acetaldehyde-2,2,2-d3 (CAS: 19901-15-6). Unlike standard acetaldehyde, the deuterated isotopologue (
Target Audience: Analytical Chemists, DMPK Scientists, and Metabolic Engineers. Primary Application: Tracing ethanol metabolism (ADH/ALDH pathway), validation of aldehyde scavenging mechanisms, and kinetic isotope effect studies.
Physicochemical & MS Fundamentals
Before interpreting the spectrum, the theoretical mass shifts must be established.
| Property | Acetaldehyde ( | Acetaldehyde-2,2,2- | Shift ( |
| Formula | +3 Da | ||
| Molecular Weight | 44.05 | 47.07 | +3 Da |
| Parent Ion ( | +3 Da | ||
| Base Peak | 0 Da (See Mechanism) |
Key Insight: The retention of the base peak at
Experimental Protocol: EI-MS Acquisition
To replicate the fragmentation data described below, ensure your quadrupole or ToF instrument is calibrated to the following parameters. This protocol ensures a self-validating system where the ratio of
Step-by-Step Acquisition Workflow
-
Inlet System: Gas Chromatography (GC) or Direct Insertion Probe (DIP).
-
Note: For GC, use a wax-based column (e.g., DB-WAX) due to acetaldehyde's high volatility (bp 20.2 °C).
-
-
Ion Source: Electron Ionization (EI).[1]
-
Energy: 70 eV (Standard).[1]
-
Source Temp: 200°C. (Avoid excessive heat to minimize thermal decomposition prior to ionization).
-
-
Mass Analyzer: Scan range
10–60.-
Reasoning: The molecular ion is small; excluding lower masses risks missing the diagnostic
( 18) fragment.
-
-
Validation Check:
-
Verify the absence of
44 (unlabeled contaminant). -
Confirm
47 is present (though abundance may be low due to instability).
-
Fragmentation Mechanisms & Pathway Analysis
The fragmentation of Acetaldehyde-2,2,2-d3 is dominated by Alpha-Cleavage (
Primary Pathway: -Cleavage (Formation of Acylium Ions)
Upon ionization (
-
Path A: Loss of Methyl Radical (
)-
Mechanism: Homolytic fission of the C–C bond.[1]
-
Product: The charge remains on the oxygen-containing fragment, forming the formyl cation (
). -
Observation:
29. -
Significance: This peak is identical to the unlabelled standard, proving the aldehydic hydrogen is retained.
-
-
Path B: Loss of Aldehydic Hydrogen (
)-
Mechanism: Homolytic fission of the C–H bond (aldehydic).
-
Product: The acetyl cation (
). -
Observation:
46. -
Significance: This corresponds to the
peak. In the spectrum, this is strictly .
-
Secondary Pathway: Inductive Cleavage & Scrambling
-
Inductive Cleavage:
-
The electron-withdrawing oxygen can pull electron density, leading to heterolytic cleavage where the alkyl group retains the positive charge.
-
Product:
methyl cation. -
Observation:
18.
-
-
H/D Scrambling (The "Jochims Effect"):
-
Research by Jochims et al. (1978) indicates that prior to fragmentation, the molecular ion can undergo hydrogen/deuterium exchange between the methyl and formyl groups.
-
Scrambled Species:
. -
Fragment:
-cleavage of this scrambled ion yields ( ). -
Observation:
30. -
Note: The presence of
30 is the definitive marker for intramolecular scrambling in this molecule.
-
Data Interpretation & Visualization
Table 1: Diagnostic Ion List for Acetaldehyde-2,2,2-d3
| m/z | Ion Composition | Origin / Mechanism | Relative Abundance (Est.) |
| 47 | Parent Ion ( | Low (<10%) | |
| 46 | Loss of H . | High | |
| 30 | Scrambling Product . Loss of | Low-Medium | |
| 29 | Base Peak . Loss of | 100% (Base) | |
| 18 | Methyl Cation . Inductive cleavage. | Medium |
Pathway Diagram
The following diagram illustrates the competitive fragmentation pathways, including the scrambling mechanism verified by NIST data.
Figure 1: Mechanistic fragmentation map of Acetaldehyde-2,2,2-d3. Solid lines represent primary EI pathways; dashed lines indicate scrambling phenomena observed in high-energy collisions.
References
-
NIST Mass Spectrometry Data Center. Acetaldehyde-2,2,2-d3: Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[4][5][6][7][8] [Link]
-
Jochims, H.W., Lohr, W., & Baumgartel, H. (1978). Photoionization mass spectrometry studies of deuterated acetaldehydes.[4] Chemical Physics Letters, 54(3), 594-600. [Link]
-
Doc Brown's Chemistry. Mass spectrum of ethanal (acetaldehyde) - fragmentation pattern. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Aldehydes). [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. youtube.com [youtube.com]
- 3. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 4. Acetaldehyde-2,2,2-d3 [webbook.nist.gov]
- 5. Acetaldehyde [webbook.nist.gov]
- 6. Acetaldehyde [webbook.nist.gov]
- 7. Acetaldehyde [webbook.nist.gov]
- 8. Acetaldehyde-2,2,2-d3 [webbook.nist.gov]
Navigating the Isotopic Landscape: A Technical Guide to Commercial Acetaldehyde-2,2,2-d3 for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical research and development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become an indispensable tool for achieving reliable quantification in bioanalytical studies. Among these, Acetaldehyde-2,2,2-d3 (CD₃CHO), a deuterated analog of acetaldehyde, plays a crucial role. This technical guide provides an in-depth exploration of the commercial landscape of Acetaldehyde-2,2,2-d3, offering insights into its synthesis, quality control, and practical applications to empower researchers in their experimental design and execution.
The Significance of Deuterated Analogs in Modern Research
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. This seemingly subtle difference imparts a significant change in the vibrational energy of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The stronger C-D bond leads to a higher activation energy for bond cleavage, a phenomenon known as the kinetic isotope effect. In drug metabolism studies, replacing hydrogen atoms at metabolic "hot spots" with deuterium can slow down enzymatic breakdown, altering the pharmacokinetic profile of a drug.
Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for mass spectrometry-based quantification. By adding a known amount of the deuterated analog to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements of the corresponding non-deuterated analyte.
Commercial Suppliers of High-Purity Acetaldehyde-2,2,2-d3
The quality of a deuterated standard is critical for the integrity of experimental data. Researchers should source Acetaldehyde-2,2,2-d3 from reputable suppliers who provide comprehensive certificates of analysis detailing isotopic and chemical purity. Two prominent suppliers in this space are:
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity (%) | Storage Conditions |
| Sigma-Aldrich (Merck) | 487767 | ≥98 | ≥98 (CP) | −20°C |
| Cambridge Isotope Laboratories, Inc. (CIL) | Varies | Typically ≥98 | High | Inquire for details |
Note: It is imperative to consult the supplier's specific documentation for the most up-to-date product specifications.
Synthesis and Quality Control: Ensuring Analytical Integrity
The synthesis of Acetaldehyde-2,2,2-d3 typically involves the oxidation of deuterated ethanol (CD₃CH₂OH) or the reduction of a deuterated acetyl derivative. The choice of synthetic route and purification methods directly impacts the final purity of the product.
A robust quality control (QC) workflow is essential to verify the identity and purity of Acetaldehyde-2,2,2-d3. This process ensures that the material is suitable for its intended analytical purpose.
Quality Control Workflow
Caption: A generalized workflow for the quality control of commercially supplied Acetaldehyde-2,2,2-d3.
Key Analytical Techniques for Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the molecule and determining the degree of deuteration.[1] In the ¹H NMR spectrum of Acetaldehyde-2,2,2-d3, the characteristic quartet of the methyl protons seen in acetaldehyde will be absent, while the aldehydic proton will appear as a singlet. The presence of any residual proton signals in the methyl region allows for the quantification of isotopic purity.[2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the deuterated compound. For Acetaldehyde-2,2,2-d3, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled analog.[3] Gas chromatography-mass spectrometry (GC-MS) is often employed to assess both chemical and isotopic purity.[4]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to determine the chemical purity of the compound by separating it from any non-deuterated acetaldehyde or other synthesis-related impurities.[5]
Applications in Research and Drug Development
The primary application of Acetaldehyde-2,2,2-d3 is as an internal standard in quantitative bioanalysis using mass spectrometry.[6] Its utility spans various stages of drug discovery and development, from preclinical pharmacokinetic studies to clinical trial sample analysis.
Workflow for Bioanalytical Quantification using Acetaldehyde-2,2,2-d3
Caption: A typical workflow for quantifying acetaldehyde in biological samples using Acetaldehyde-2,2,2-d3 as an internal standard.
Experimental Protocol: Quantification of Acetaldehyde in a Biological Matrix
This protocol outlines a general procedure for the quantification of acetaldehyde in a biological sample, such as plasma, using Acetaldehyde-2,2,2-d3 as an internal standard and derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS/MS analysis.[7][8]
Materials:
-
Biological matrix (e.g., plasma)
-
Acetaldehyde-2,2,2-d3 solution (internal standard)
-
Acetaldehyde standard solutions for calibration curve
-
2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile/acid
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of Acetaldehyde-2,2,2-d3 internal standard solution at a known concentration.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer 200 µL of the supernatant to a clean tube.
-
Add 50 µL of DNPH solution.
-
Vortex and incubate at room temperature for 30 minutes, protected from light.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized acetaldehyde from matrix components.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) transitions:
-
Acetaldehyde-DNPH derivative: Monitor the specific parent-to-fragment ion transition.
-
Acetaldehyde-2,2,2-d3-DNPH derivative: Monitor the corresponding +3 mass unit shifted parent-to-fragment ion transition.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the acetaldehyde-DNPH derivative to the Acetaldehyde-2,2,2-d3-DNPH derivative against the concentration of the acetaldehyde standards.
-
Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Handling and Storage: Maintaining Compound Stability
Acetaldehyde and its deuterated analog are volatile and reactive compounds requiring careful handling and storage to maintain their integrity.
-
Storage: Acetaldehyde-2,2,2-d3 should be stored at the supplier-recommended temperature, typically -20°C, in a tightly sealed container to prevent evaporation and degradation.[3] The product may be supplied in ampules under an inert atmosphere.
-
Handling: Due to its volatility and potential health hazards, Acetaldehyde-2,2,2-d3 should be handled in a well-ventilated fume hood.[9] Avoid inhalation, ingestion, and contact with skin and eyes.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Stability: Acetaldehyde can polymerize, especially in the presence of acid or metal catalysts. It is also sensitive to air and light.[9] Solutions should be prepared fresh and stored under appropriate conditions for short periods.
Conclusion
Acetaldehyde-2,2,2-d3 is a vital tool for researchers and drug development professionals engaged in quantitative bioanalysis. By understanding the commercial sources, the importance of stringent quality control, and the proper application and handling of this deuterated standard, scientists can ensure the generation of high-quality, reliable data. This guide serves as a foundational resource to aid in the effective utilization of Acetaldehyde-2,2,2-d3, ultimately contributing to the advancement of pharmaceutical science.
References
-
PrepChem. (n.d.). Preparation of acetaldehyde (ethanal). Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChromTM Acetaldehyde Assay Kit (EACT-100). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, January 21). Acetaldehyde synthesis. Retrieved from [Link]
-
Megazyme. (n.d.). ACETALDEHYDE Assay Kit Data. Retrieved from [Link]
-
YouTube. (2021, September 2). NMR spectrum of acetaldehyde | NMR spectroscopy. Retrieved from [Link]
- Gao, P., et al. (2018). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Organic Letters, 20(15), 4642-4646.
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
PubChem. (n.d.). Acetaldehyde-2,2,2-d3. Retrieved from [Link]
-
protocols.io. (2024, May 24). Acetaldehyde Quantification in Microbial Fermentation Samples. Retrieved from [Link]
- Israel, Y., et al. (2012). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 36(9), 1610-1616.
-
Krackeler Scientific, Inc. (n.d.). Acetaldehyde-2,2,2-d3. Retrieved from [Link]
- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2125.
- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2125.
-
NIST. (n.d.). Acetaldehyde-2,2,2-d3. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Lee, S., et al. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological Research, 32(1), 59-65.
-
ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. Retrieved from [Link]
-
SCIEX. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved from [Link]
-
Chemstock. (n.d.). acetaldehyde soln.abt 20-30% pract. Retrieved from [Link]
-
Chegg. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of acetaldehyde. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Acetaldehyde. Retrieved from [Link]
- Peterson, A. L., & Waterhouse, A. L. (2016). (1)H NMR: A Novel Approach To Determining the Thermodynamic Properties of Acetaldehyde Condensation Reactions with Glycerol, (+)-Catechin, and Glutathione in Model Wine. Journal of Agricultural and Food Chemistry, 64(36), 6869–6878.
-
ResearchGate. (2025, August 6). 1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. Retrieved from [Link]
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Introduction: Understanding Acetaldehyde-2,2,2-d3 in a Research Context
An In-depth Technical Guide to the Safety Data Sheet for Acetaldehyde-2,2,2-d3
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde-2,2,2-d3 (CD₃CHO) is a deuterated isotopologue of acetaldehyde, a critical compound in both industrial and biological systems. In the realm of advanced research and pharmaceutical development, its utility is significant. The deuterium-labeled methyl group serves as a powerful tool in mechanistic studies, allowing scientists to trace metabolic pathways and elucidate reaction kinetics without altering the fundamental chemical reactivity of the molecule. It is particularly valuable in studies involving cytochrome P450 metabolism, alcohol dehydrogenase activity, and as an internal standard in mass spectrometry-based analyses.
However, the incorporation of deuterium does not mitigate the inherent hazards of the parent acetaldehyde molecule. This guide provides a deep dive into the safety data sheet (SDS) for Acetaldehyde-2,2,2-d3, moving beyond a simple recitation of sections to offer a practical, risk-based framework for its safe handling, use, and disposal. As a Senior Application Scientist, the causality behind each safety protocol is emphasized to ensure a culture of informed, proactive safety in the laboratory.
Section I: Decoding the Hazard Profile
The safety profile of Acetaldehyde-2,2,2-d3 is fundamentally that of acetaldehyde. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks at a glance.
Immediate and Acute Hazards: The "Handle with Extreme Caution" Protocol
The most immediate dangers posed by this compound are its extreme flammability and its irritant properties. These hazards demand rigorous adherence to protocols to prevent acute injury or catastrophic laboratory incidents.
-
Extreme Flammability: Acetaldehyde-2,2,2-d3 is classified as a Flammable Liquid, Category 1, the highest risk category.[1][2] This is a direct consequence of its physical properties: a very low boiling point (approx. 21°C) and a flash point of -40°C. This means that at standard room temperature, the liquid readily evaporates to form a vapor that can mix with air to create an explosive mixture.[3] The causality is clear: any source of ignition—a spark from electrical equipment, static discharge, or an open flame—can lead to a violent fire or explosion.[4][5] Therefore, all work must be conducted within a certified chemical fume hood, and all potential ignition sources must be rigorously excluded from the work area.[6]
-
Respiratory and Eye Irritation: The compound is a potent irritant.[1][2] Inhalation of its vapors can cause significant respiratory tract irritation (STOT SE 3).[1][7][8] Direct contact with the liquid or concentrated vapor will cause serious eye irritation.[1][7][9] This is due to the aldehyde functional group's reactivity with biological macromolecules in the mucous membranes and eyes.
Long-Term Health Hazards: The Chronic Exposure Protocol
Beyond the immediate risks, repeated or prolonged exposure to Acetaldehyde-2,2,2-d3 carries severe, long-term health consequences.
-
Carcinogenicity: Acetaldehyde is classified as a Category 1B carcinogen ("May cause cancer") and is suspected of causing cancer by IARC and other regulatory bodies.[7][8][10][11] This classification is based on sufficient evidence of carcinogenicity in animal studies, where inhalation has been linked to nasal tumors.[12] The mechanism involves the compound's ability to form DNA adducts, leading to genetic damage.
-
Mutagenicity: The compound is also classified as a Category 2 mutagen ("Suspected of causing genetic defects").[5][7][8][10] This aligns with its carcinogenic properties, as the ability to damage genetic material is a key step in the initiation of cancer.[11]
This dual long-term hazard profile necessitates that Acetaldehyde-2,2,2-d3 be treated as a "select carcinogen" under laboratory safety standards. This requires designated work areas, stringent containment procedures, and rigorous decontamination protocols.[6]
| Hazard Classification | GHS Category | Hazard Statement | Rationale & Implication |
| Flammable Liquid | Category 1 | H224: Extremely flammable liquid and vapor.[1] | Low boiling point and flash point create a severe fire and explosion risk. Requires strict control of ignition sources and use of explosion-proof equipment.[4] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] | Vapors and liquid are damaging to the eyes. Mandates the use of chemical splash goggles and a face shield.[9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] | Inhalation of vapors can damage the respiratory tract. All work must be performed in a chemical fume hood.[5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[5] | The compound can damage genetic material. Requires stringent containment to prevent exposure.[10] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[7][10] | Confirmed animal carcinogen and reasonably anticipated to be a human carcinogen. Must be handled in designated areas with specific cancer hazard signage.[6] |
Section II: Proactive Safety - Engineering Controls, PPE, and Storage
A self-validating safety system relies on a multi-layered approach where engineering controls, personal protective equipment (PPE), and administrative protocols work in concert to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for Acetaldehyde-2,2,2-d3 is a certified chemical fume hood.[6] This is non-negotiable. The hood provides essential ventilation to keep vapor concentrations below explosive limits and away from the user's breathing zone. All equipment used within the hood, such as stir plates or heating mantles, must be explosion-proof.[4][6] Emergency eyewash stations and safety showers must be immediately accessible in any laboratory where this chemical is handled.[2]
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be based on the specific hazards of the compound.
| PPE Category | Specification | Justification |
| Hand Protection | Neoprene or butyl rubber gloves. Consider double-gloving. | Provides resistance to chemical breakthrough. Double-gloving is a best practice when handling potent carcinogens.[6] |
| Eye Protection | Tightly fitting chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and high vapor concentrations.[6] |
| Body Protection | A fire-resistant lab coat. | Protects against splashes and provides a crucial barrier in the event of a flash fire.[6] |
| Respiratory Protection | Not typically required when using a fume hood. | In the event of a large spill or engineering control failure, a full-face respirator with appropriate cartridges may be necessary for emergency response.[13] |
Storage and Handling: Maintaining Chemical Integrity and Safety
Proper storage is critical to prevent accidents and degradation of this air-sensitive compound.[6]
-
Temperature: Store in a refrigerator or dedicated flammable materials storage unit at 2-8°C.[2][14] This reduces the vapor pressure and rate of evaporation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6][13] Acetaldehyde can slowly oxidize in the presence of air to form unstable peroxides, which can explode upon concentration or heating.[2]
-
Containment: The container must be kept tightly sealed and stored upright in a secondary container to prevent leakage.[4][6] The storage location, such as a flammable storage cabinet, must be clearly labeled with "CANCER HAZARD" signage.[6]
Section III: Physicochemical Properties and Their Safety Implications
Understanding the chemical's properties provides the scientific basis for the safety protocols.
| Property | Value | Safety Implication |
| Molecular Formula | C₂HD₃O | Deuterated isotopologue. |
| Molecular Weight | 47.07 g/mol [1] | |
| Boiling Point | ~21 °C | The liquid will boil and rapidly vaporize at slightly above room temperature, increasing fire and inhalation risks. |
| Flash Point | -40 °C (-40 °F) | Vapors can be ignited by a spark or flame even at very low temperatures. |
| Vapor Density | >1 (heavier than air) | Vapors will sink and can accumulate in low-lying areas, potentially traveling to a distant ignition source.[3] |
| Autoignition Temp. | 175 °C (347 °F) | The substance can ignite without a spark if it comes into contact with a surface at or above this temperature. |
| CAS Number | 19901-15-6[1] | Unique identifier for Acetaldehyde-2,2,2-d3. |
Section IV: Experimental and Emergency Protocols
Experimental Workflow: Preparation of a Stock Solution
This protocol outlines the essential steps for safely preparing a solution, a common task in a research setting.
Caption: Safe handling workflow for Acetaldehyde-2,2,2-d3.
Step-by-Step Methodology:
-
Preparation: Before retrieving the chemical, don all required PPE. Designate a specific area within the chemical fume hood for the procedure and ensure it is clearly labeled. Assemble all necessary glassware and equipment, ensuring any electronic devices are explosion-proof and properly grounded to prevent static discharge.[4][6]
-
Equilibration: Retrieve the sealed vial from its 2-8°C storage.[2] Place it within the designated area of the fume hood and allow it to slowly warm to the ambient temperature of the hood. Causality: Opening a cold vial can cause atmospheric moisture to condense inside, contaminating the air-sensitive compound.
-
Aliquoting: Using a properly sized, gas-tight syringe, pierce the septum of the vial. Withdraw the desired volume of liquid.
-
Dilution: Immediately dispense the liquid into the receiving flask containing the desired solvent. This flask should ideally be sealed with a septum to minimize the escape of vapors.
-
Resealing: Immediately and tightly reseal the primary Acetaldehyde-2,2,2-d3 container.
-
Decontamination & Disposal: Decontaminate the syringe and any other contaminated reusable equipment. All disposable items (e.g., syringe tips, wipes) must be placed in a designated, sealed hazardous waste container.[10] Wipe down the work surface.
-
Storage: Return the primary container to its designated, labeled storage location.[6]
Emergency Response Decision Tree
In the event of an accident, a clear and logical response is critical.
Caption: Emergency response decision tree for Acetaldehyde-2,2,2-d3.
-
In Case of Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] For eye contact, hold the eyelids open during flushing. Remove all contaminated clothing. Seek immediate medical attention.[6]
-
In Case of Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]
-
In Case of a Spill: Evacuate all non-essential personnel. Remove all sources of ignition.[13] For a small spill, use an absorbent material or spill pillow to contain the liquid. For a large spill, evacuate the laboratory and contact emergency services.[13]
-
In Case of Fire: Use a carbon dioxide or dry chemical fire extinguisher. Do NOT use water, as it may be ineffective and can spread the flammable liquid.[3]
Conclusion
Acetaldehyde-2,2,2-d3 is an invaluable tool for scientific discovery, but its utility is matched by its significant hazard profile. A thorough understanding of its extreme flammability, irritant properties, and long-term carcinogenic and mutagenic potential is not merely a regulatory requirement but a scientific and ethical responsibility. By integrating the principles of the Safety Data Sheet into a framework of proactive, informed safety—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can harness the power of this compound while ensuring the well-being of themselves and their colleagues.
References
-
Jubilant Ingrevia Limited. Acetaldehyde Safety Data Sheet. Link
-
Airgas. (2021). SAFETY DATA SHEET - Acetaldehyde. Link
-
Sigma-Aldrich. Acetaldehyde - Product Safety Information. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 140625, Acetaldehyde-2,2,2-d3. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Acetaldehyde Summary). Link
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetaldehyde Fact Sheet. Link
-
ChemicalBook. (2019). Acetaldehyde-Hazard and Toxicity. Link
-
Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. Link
-
CDN Isotopes. Acetaldehyde-d4 Product Information. Link
-
Carl ROTH. (2021). Safety Data Sheet: Acetaldehyde. Link
-
Fisher Scientific. (2015). Safety Data Sheet: Acetaldehyde. Link
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetaldehyde. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 177, Acetaldehyde. Link
-
Agilent Technologies. (2024). Acetaldehyde - Safety Data Sheet. Link
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Acetaldehyde diethyl acetal. Link
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Acetaldehyde-d4. Link
-
Cambridge Isotope Laboratories, Inc. Acetaldehyde-D₄ (D, 99%) Product Information. Link
-
HPC Standards. D4-Acetaldehyde Product Information. Link
-
Sigma-Aldrich. Acetaldehyde-d4 Product Information. Link
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- 14. isotope.com [isotope.com]
Methodological & Application
Acetaldehyde-2,2,2-d3 as an internal standard for GC-MS
Application Note: High-Fidelity Quantitation of Acetaldehyde using Acetaldehyde-2,2,2-d3 by GC-MS
Executive Summary
Acetaldehyde (AA) analysis is notoriously difficult due to its high volatility (BP: 20.2°C), high reactivity, and the potential for artifactual formation from ethanol oxidation during sample preparation. This guide details the application of Acetaldehyde-2,2,2-d3 (
Two distinct protocols are provided:
-
Static Headspace (HS-GC-MS): For residual solvents in pharmaceuticals and water-soluble matrices.
-
Cysteamine Derivatization (Liquid Injection): For biological fluids (blood/plasma) where preventing ex vivo ethanol oxidation is critical.
Chemical & Physical Properties
| Property | Native Acetaldehyde | Acetaldehyde-2,2,2-d3 |
| Formula | ||
| CAS Number | 75-07-0 | 1632-89-9 |
| Molecular Weight | 44.05 g/mol | 47.07 g/mol |
| Boiling Point | 20.2°C | ~19-20°C |
| Target Ion (EI) | m/z 44 ( | m/z 47 ( |
| Key Shift | - | +3 Da (Methyl group labeled) |
Technical Note: The aldehydic proton in Acetaldehyde-2,2,2-d3 is not deuterated.[1] This is advantageous as the methyl-
group is chemically stable and non-exchangeable under standard analytical conditions, whereas aldehydic protons can sometimes undergo exchange in protic solvents.
Critical Challenges & Solutions
The "Ethanol Artifact" Problem
In biological samples containing ethanol, enzymatic or chemical oxidation during sample storage or heating (e.g., headspace incubation) can generate "fake" acetaldehyde, leading to massive overestimation (up to 3000%).
-
Solution: Use Cysteamine (Protocol B) to instantly sequester acetaldehyde as a stable thiazolidine derivative at room temperature, halting artifact formation.
The "Fragment Trap" in Mass Spectrometry
When using
-
Risk: Many acetaldehyde derivatives (like thiazolidines) fragment by losing the methyl group. If you monitor the
fragment, you lose the isotopic tag, making the IS indistinguishable from the analyte. -
Solution: You must monitor the Molecular Ion (
) or a fragment retaining the methyl group.
Protocol A: Static Headspace GC-MS
Best for: Residual solvents in pharmaceuticals (USP <467>), water, and simple food matrices.
Instrumentation & Conditions
-
GC System: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: DB-624 (30 m × 0.25 mm × 1.4 µm) or equivalent cyanopropylphenyl phase.
-
Inlet: Split 10:1, 200°C.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
Headspace Sampler Parameters:
| Parameter | Setting |
|---|---|
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line | 100°C |
| Vial Equilibration | 20 min (with shaking) |
MSD Parameters (SIM Mode):
| Compound | Quant Ion (m/z) | Qualifier Ion (m/z) | Dwell Time |
|---|---|---|---|
| Acetaldehyde | 44.0 | 43.0, 29.0 | 50 ms |
| Acetaldehyde-d3 | 47.0 | 46.0, 32.0 | 50 ms |
Procedure
-
Standard Prep: Prepare a stock solution of Acetaldehyde (1000 µg/mL) in cold water (
). -
IS Prep: Prepare Acetaldehyde-2,2,2-d3 (1000 µg/mL) in cold water.
-
Sample Loading: Transfer 5.0 mL of sample into a 20 mL headspace vial.
-
IS Spiking: Add 50 µL of IS solution (Final conc: 10 µg/mL) through the septum immediately before capping to minimize volatility losses.
-
Analysis: Incubate and inject. Calculate the Response Ratio (
).
Protocol B: Cysteamine Derivatization GC-MS
Best for: Blood, Plasma, Breath Condensate, and tissues containing ethanol.
Reaction Mechanism
Acetaldehyde reacts with Cysteamine (2-aminoethanethiol) at neutral/acidic pH to form 2-methylthiazolidine .
-
Native Product: 2-methylthiazolidine (MW 103).
-
IS Product: 2-(methyl-
)-thiazolidine (MW 106).
Experimental Workflow
Figure 1: Workflow for Cysteamine Derivatization preventing ethanol artifacts.
Step-by-Step Protocol
-
Reagent Prep: Prepare 1 M Cysteamine HCl in water. Adjust pH to ~4.5.
-
Sample Prep: Aliquot 500 µL of blood/plasma into a vial.
-
IS Addition: Add 10 µL of Acetaldehyde-2,2,2-d3 (100 µg/mL).
-
Derivatization: Immediately add 50 µL of Cysteamine solution. Vortex for 30 seconds.
-
Why? Cysteamine competes with ethanol oxidation, locking AA into the thiazolidine form.
-
-
Incubation: Let stand at Room Temp for 15 minutes.
-
Extraction: Add 200 µL Dichloromethane (DCM). Vortex 2 min. Centrifuge (3000 rpm, 5 min).
-
Injection: Inject 1 µL of the lower DCM layer into GC-MS.
MS Parameters (Critical Settings)
-
Column: DB-5MS or HP-5.
-
Quantification Ions:
-
Native (2-methylthiazolidine): Monitor m/z 103 (
).-
Note: The base peak is m/z 88 (
). DO NOT USE m/z 88 for quantification, as it loses the distinguishing methyl group.
-
-
IS (2-methyl-
-thiazolidine): Monitor m/z 106 ( ).
-
Expert Commentary & Troubleshooting
Linearity & Calibration
-
Construct a calibration curve by spiking native Acetaldehyde (0.1 – 100 µg/mL) into a "blank" matrix (e.g., water or stripped serum).
-
Add a constant concentration of Acetaldehyde-2,2,2-d3 to all levels.
-
Plot Area Ratio (
or ) vs. Concentration Ratio. -
Acceptance:
.
Handling Volatility
-
Acetaldehyde (BP 20°C) evaporates from pipette tips instantly.
-
Technique: Use refrigerated syringes/pipettes. Pre-cool solvents to 4°C. Prepare standards in a headspace vial with a septum, injecting the analyte through the septum into the solvent to prevent loss.
Interferences
-
Formaldehyde: Cysteamine also reacts with formaldehyde (forms thiazolidine, MW 89). It separates well chromatographically from the acetaldehyde derivative.
-
Matrix Effects: If using Protocol B (Extraction), the
-IS perfectly corrects for the partitioning efficiency of the thiazolidine into DCM.
References
-
Centers for Disease Control and Prevention (CDC). (2020). Acetaldehyde and Formaldehyde in Air by GC-MS. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
-
Lachenmeier, D. W., et al. (2011). Automated determination of acetaldehyde in blood, serum, plasma, and urine by headspace-GC-MS. Journal of Chromatography B. [Link]
-
National Institutes of Health (NIH). (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
PubChem. (2023). Acetaldehyde-d3 Compound Summary. [Link]
Sources
Application Notes and Protocols for the Use of Acetaldehyde-d3 in Quantitative Mass Spectrometry
Introduction: The Imperative for Precision in Acetaldehyde Quantification
Acetaldehyde (CH₃CHO) is a highly volatile and reactive carbonyl compound of significant interest across diverse scientific disciplines. It is a key intermediate in cellular metabolism, a major component of industrial chemical synthesis, a flavor compound in foods and beverages, and a regulated environmental pollutant.[1][2] Its carcinogenic properties and role as a primary metabolite of ethanol underscore the critical need for its accurate and precise quantification in complex matrices such as biological fluids, food products, and environmental samples.[3] However, the inherent volatility and reactivity of acetaldehyde present considerable analytical challenges.[4]
Stable Isotope Dilution Mass Spectrometry (SID-MS) has emerged as the gold standard for quantitative analysis, offering unparalleled accuracy and precision.[5] This technique employs a stable isotope-labeled version of the analyte as an internal standard. Acetaldehyde-d3 (CD₃CHO), a deuterated isotopologue of acetaldehyde, serves as an ideal internal standard for this purpose. Its physicochemical properties are nearly identical to the endogenous, non-labeled acetaldehyde, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6] Yet, its increased mass allows it to be distinguished by the mass spectrometer. By introducing a known amount of acetaldehyde-d3 into a sample at the initial stage of analysis, any variations in sample extraction, derivatization efficiency, and instrument response can be effectively normalized. This application note provides a comprehensive guide to the principles and protocols for the use of acetaldehyde-d3 in quantitative mass spectrometry.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The foundation of this methodology is the principle of isotope dilution. A known quantity of the deuterated internal standard (acetaldehyde-d3) is spiked into the sample containing the unknown quantity of the native analyte (acetaldehyde). The native and deuterated forms are then extracted, derivatized, and analyzed together. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). Since any loss or variation in the analytical process affects both the analyte and the internal standard equally, the ratio of their signals remains constant. This allows for highly accurate quantification of the native analyte by referencing its signal to that of the known amount of the internal standard.[5]
Acetaldehyde-d3: Properties and Synthesis
Acetaldehyde-d3 is a stable, non-radioactive isotopologue of acetaldehyde where the three hydrogen atoms of the methyl group are replaced with deuterium. This results in a mass increase of 3 Da compared to the native molecule.
| Property | Acetaldehyde | Acetaldehyde-d3 |
| Chemical Formula | C₂H₄O | C₂HD₃O |
| Molecular Weight | 44.05 g/mol | 47.07 g/mol |
| Boiling Point | 20.2 °C | ~20 °C |
| Appearance | Colorless liquid | Colorless liquid |
Synthesis of Deuterated Aldehydes: A Conceptual Overview
The synthesis of deuterated aldehydes, such as acetaldehyde-d3, is a critical step in their application as internal standards. While various methods exist, a common strategy involves the use of a deuterium source to replace hydrogen atoms in a precursor molecule. For instance, deuterated aldehydes can be synthesized from corresponding carboxylic acid derivatives via reduction with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[7] Another approach involves the H/D exchange of arylmethyl halides using D₂O as the deuterium source.[8] N-heterocyclic carbene (NHC) catalysis in the presence of D₂O has also been shown to be a practical method for the deuteration of a wide range of aldehydes.[6] These synthetic routes are crucial for producing high-purity deuterated standards necessary for accurate quantitative analysis.
Protocol: Quantitative Analysis of Acetaldehyde in Biological Fluids using Acetaldehyde-d3 and LC-MS/MS
This protocol details the quantification of acetaldehyde in a biological matrix (e.g., plasma) using acetaldehyde-d3 as an internal standard, followed by derivatization with 2,4-dinitrophenylhydrazine (DNPH) and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization is essential to overcome the volatility of acetaldehyde and to introduce a chromophore and an easily ionizable group, enhancing its detection.[4][9]
Materials and Reagents
-
Acetaldehyde (analytical standard grade)
-
Acetaldehyde-d3 (isotopic purity >98%)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Biological matrix (e.g., human plasma)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, etc.)
Preparation of Solutions
-
Acetaldehyde Stock Solution (1 mg/mL): Due to its high volatility, prepare in a cold room. Add 127 µL of acetaldehyde to a 100 mL volumetric flask containing ~50 mL of cold water and dilute to the mark.
-
Acetaldehyde-d3 Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the acetaldehyde stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acetaldehyde stock solution with water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the acetaldehyde-d3 stock solution with water.
-
DNPH Derivatizing Reagent (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile containing 0.5% (v/v) perchloric acid.
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., 1 mL of plasma) in appropriate tubes.
-
Spiking with Internal Standard: To 100 µL of each sample, calibrator, and quality control sample, add 10 µL of the 10 µg/mL acetaldehyde-d3 working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Derivatization: Transfer the supernatant to a clean vial. Add 500 µL of the DNPH derivatizing reagent. Cap the vial tightly and incubate at 55°C for 60 minutes.[10]
-
Final Preparation: After incubation, cool the samples to room temperature. The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 40% B; 1-5 min: 40-90% B; 5-6 min: 90% B; 6-6.1 min: 90-40% B; 6.1-8 min: 40% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for DNPH-derivatized Acetaldehyde and Acetaldehyde-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetaldehyde-DNPH | 223.0 | 151.0 | 15 |
| Acetaldehyde-DNPH (Qualifier) | 223.0 | 179.0 | 12 |
| Acetaldehyde-d3-DNPH | 226.0 | 154.0 | 15 |
| Acetaldehyde-d3-DNPH (Qualifier) | 226.0 | 182.0 | 12 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for the DNPH derivative of acetaldehyde in negative ion mode is [M-H]⁻, which is m/z 223.0. The precursor for the d3-labeled standard will be shifted by 3 Da to m/z 226.0. The fragmentation pattern is expected to be similar, with the corresponding product ions also shifted by 3 Da.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the acetaldehyde-DNPH to the acetaldehyde-d3-DNPH against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[8]
Trustworthiness and Self-Validation
The protocol is designed to be self-validating. The use of a stable isotope-labeled internal standard is the cornerstone of this approach. Any variability introduced during the multi-step process of sample preparation and analysis will be compensated for, as both the analyte and the internal standard are affected in the same manner. Consistent performance of quality control samples at different concentrations within each analytical run provides real-time validation of the assay's performance. Furthermore, the use of a qualifier ion in the MRM method adds another layer of confidence in the identity of the detected analyte.
Conclusion
Acetaldehyde-d3 is an essential tool for the accurate and precise quantification of acetaldehyde in complex matrices by mass spectrometry. The stable isotope dilution method, coupled with appropriate sample preparation techniques such as derivatization, overcomes the analytical challenges associated with this volatile and reactive compound. The protocol outlined in this application note provides a robust framework for researchers, scientists, and drug development professionals to implement a reliable quantitative assay for acetaldehyde, ensuring data integrity and confidence in analytical results.
References
-
Di, J., et al. (2017). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Nature Communications, 8, 1471. [Link]
-
Baumjohann, N., & Harms, D. (2015). Development of an LC-MS/MS method for studying migration characteristics of acetaldehyde in polyethylene terephthalate (PET)-packed mineral water. Food Additives & Contaminants: Part A, 32(9), 1552-1560. [Link]
-
Lee, J. H., et al. (2015). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological Research, 31(3), 273–278. [Link]
-
Oikawa, M. (2021). Recent Progress in the Synthesis of Deuterated Aldehyde. Bulletin of the Chemical Society of Japan, 94(1), 1-13. [Link]
-
Liacos, J. A., et al. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 35(5), 934-942. [Link]
-
Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies Application Note. [Link]
-
Chiang, Y.-C., et al. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis, 9(4), 231-237. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. [Link]
-
SCIEX. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. SCIEX Technical Note. [Link]
-
Kaseleht, K., Paalme, T., & Nisamedtinov, I. (2011). Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterated Acetaldehyde as an Internal Standard. Agronomy Research, 9(Special Issue II), 395–341. [Link]
-
Wang, Y., et al. (2018). One-Pot Synthesis of Deuterated Aldehydes from Arylmethyl Halides. Organic Letters, 20(6), 1639-1642. [Link]
-
Knauer. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Application Note. [Link]
-
Uebelacker, M., & Lachenmeier, D. W. (2011). Quantitative determination of acetaldehyde in foods using automated digestion with simulated gastric fluid followed by headspace gas chromatography. Journal of Automated Methods and Management in Chemistry, 2011, 907317. [Link]
-
Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Application Note. [Link]
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- 1. sciex.com [sciex.com]
- 2. agilent.com [agilent.com]
- 3. Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 | Benchchem [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
Measuring acetaldehyde in fermented beverages with isotope dilution
Application Note: Precision Quantitation of Acetaldehyde in Fermented Beverages via HS-SPME-GC-MS Isotope Dilution
Executive Summary
This application note details a robust, self-validating protocol for the quantification of acetaldehyde in complex fermented matrices (wine, beer, spirits) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Acetaldehyde is a volatile, reactive Group 1 carcinogen and a critical flavor compound. Traditional external calibration methods often fail due to the "matrix effect"—where ethanol and non-volatile solids in beverages alter the liquid-gas partition coefficient (
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with Acetaldehyde-d4 as the internal standard. By spiking the stable isotope prior to any sample manipulation, the method automatically corrects for extraction variance, derivatization efficiency, and matrix interferences, ensuring the highest tier of analytical confidence (E-E-A-T).
Introduction & Scientific Rationale
The Toxicity & Stability Challenge
Acetaldehyde (
The Analytical Problem:
-
Volatility: With a boiling point of 20.2°C, acetaldehyde is easily lost during sample transfer.
-
Reactivity: It creates artifacts by reacting with sulfites (forming sulfonates) or ethanol (forming acetals).
-
Matrix Effects: High ethanol concentrations in spirits (>40% ABV) significantly suppress the headspace concentration of acetaldehyde compared to aqueous standards, invalidating external calibration curves.
The Solution: IDMS with On-Fiber Derivatization
To overcome these limitations, this method employs O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.
-
Chemical Locking: PFBHA reacts rapidly with acetaldehyde to form a stable oxime, preventing volatility losses and artifact formation.
-
Isotope Dilution: We introduce Acetaldehyde-1,2,2,2-d4 (
-AA) into the sample immediately. Since -AA is chemically identical to the native analyte but mass-distinct, any loss of analyte during extraction or derivatization is mirrored by the isotope. The ratio of their signals remains constant, providing a self-correcting quantification mechanism.
Experimental Workflow & Logic
The following diagram illustrates the critical "Self-Validating" logic of the IDMS workflow.
Figure 1: The Isotope Dilution Logic Flow. Note how matrix effects (yellow) impact both the native analyte and the internal standard equally, ensuring the final ratio (white) remains accurate.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | Acetaldehyde (≥99.5%) | Calibration curve generation. |
| Internal Standard | Acetaldehyde-1,2,2,2-d4 (≥99 atom % D) | The self-correcting reference. |
| Derivatizing Agent | PFBHA Hydrochloride (≥98%) | Stabilizes acetaldehyde into PFBHA-oxime. |
| Solvent | Water (LC-MS Grade) | Matrix blank; must be aldehyde-free. |
| SPME Fiber | 65 µm PDMS/DVB | Polydimethylsiloxane/Divinylbenzene is ideal for volatiles/amines. |
Reagent Preparation:
-
PFBHA Solution (20 mg/mL): Dissolve PFBHA-HCl in aldehyde-free water. Prepare fresh daily to avoid background oxidation.
-
Internal Standard Working Solution: Dilute Acetaldehyde-d4 in water to ~500 mg/L. Store at 4°C in a sealed headspace vial.
Detailed Protocol
Step 1: Sample Preparation
Crucial: Perform all pipetting of acetaldehyde standards at <4°C to prevent evaporation.
-
Vial Setup: Use 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Sample Aliquot: Transfer 1.0 mL of the beverage (beer/wine) into the vial.
-
IS Spiking: Immediately add 50 µL of the Acetaldehyde-d4 Working Solution.
-
Note: The IS must be added before the derivatizing agent to track the reaction efficiency.
-
-
Derivatization: Add 1.0 mL of PFBHA solution (20 mg/mL).
-
Seal: Cap immediately and vortex for 10 seconds.
Step 2: HS-SPME Extraction
-
Incubation: Place vials in the autosampler agitator at 50°C for 10 minutes (250 rpm).
-
Extraction: Expose the PDMS/DVB fiber to the headspace for 20 minutes at 50°C.
-
Mechanism:[2] The volatile acetaldehyde-PFBHA oximes partition into the headspace and adsorb onto the fiber.
-
Step 3: GC-MS Analysis
-
Inlet: Splitless mode, 250°C. Desorption time: 3 min.
-
Column: Supelco SLB-5ms or DB-5ms (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 140°C.
-
Ramp 40°C/min to 260°C (bake out).
-
-
Mass Spectrometer (SIM Mode):
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Monitored Ions (SIM):
-
Native Acetaldehyde-PFBHA: Quant Ion m/z 209 , Qualifier m/z 181 .
-
Acetaldehyde-d4-PFBHA: Quant Ion m/z 213 .
-
-
Note: m/z 181 is the pentafluorobenzyl cation (
) common to both. We use m/z 209 ( ) and m/z 213 ( ) for specificity [2].
-
Data Analysis & Calculations
Identification
Acetaldehyde-PFBHA forms two geometric isomers (syn/anti) which may resolve as two chromatographic peaks. Sum the areas of both peaks for quantification.
Response Factor ( ) Calculation
Inject a calibration standard containing known concentrations of native (
Sample Quantification
Calculate the concentration in the unknown sample (
- : Peak area of native analyte (m/z 209).
- : Peak area of internal standard (m/z 213).
- : Concentration of IS added to the sample.
Method Validation Parameters
| Parameter | Result / Criteria | Notes |
| Linearity ( | > 0.998 | Range: 0.1 – 100 mg/L |
| LOD / LOQ | 0.02 mg/L / 0.05 mg/L | Highly sensitive due to PFBHA |
| Recovery | 98% - 102% | Corrected by IDMS |
| Precision (RSD) | < 4% | Intra-day (n=6) |
Troubleshooting & Tips
-
Ghost Peaks: PFBHA is sensitive. If you see acetaldehyde in your blanks, check your water source and laboratory air. Aldehydes are ubiquitous.
-
Low IS Recovery: If the d4-AA signal is low, the matrix might be too complex (high sugar/pulp). Dilute the sample 1:10 with water. The IDMS ratio will still hold true.
-
Fiber Carryover: Bake the fiber at 260°C for 5 minutes between injections to remove high-boiling matrix components.
References
-
IARC Monographs. (2010).[3] Alcohol Consumption and Ethyl Carbamate.[3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 96.[4] [Link]
-
Lachenmeier, D. W., et al. (2011). Automated determination of acetaldehyde in alcoholic beverages by headspace gas chromatography with mass spectrometry. Journal of Chromatography A. [Link]
-
CDC/NIOSH. (2016). Acetaldehyde by GC-FID: Method 2538.[Link]
Sources
- 1. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 2. IARC Handbooks of Cancer Prevention Volume 20A: Reduction or Cessation of Alcohol Consumption – IARC [iarc.who.int]
- 3. Carcinogenic compounds in alcoholic beverages: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
Application Notes & Protocols: Synthesis of Labeled Compounds from Acetaldehyde-2,2,2-d3
Abstract: This technical guide provides a comprehensive overview of core methodologies for the synthesis of deuterium-labeled compounds utilizing Acetaldehyde-2,2,2-d3 as a versatile starting material. These isotopically labeled molecules are invaluable tools in modern research, particularly in drug discovery and development, where they serve as internal standards for mass spectrometry, aid in pharmacokinetic and metabolic studies, and can be used to enhance the metabolic stability of drug candidates.[1][2] This guide details foundational synthetic strategies, provides validated, step-by-step experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison and implementation.
The Strategic Importance of Deuterium Labeling and Acetaldehyde-2,2,2-d3
In the landscape of pharmaceutical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), offers a powerful tool for these investigations.[3] This subtle molecular modification, while generally not altering the fundamental biological activity of a compound, can profoundly impact its metabolic fate.[1][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve C-H bond breaking, potentially leading to improved pharmacokinetic profiles, reduced formation of toxic metabolites, and a longer drug half-life.[3][4]
Acetaldehyde-2,2,2-d3 (CD₃CHO) emerges as a highly valuable and efficient building block for introducing a deuterated methyl group into a wide array of molecular scaffolds. Its carbonyl functionality provides a reactive handle for numerous classical organic transformations, allowing for the strategic and precise incorporation of the trideuteromethyl group. This guide will focus on three such cornerstone reactions: the Grignard reaction, the Wittig reaction, and reductive amination.
Safety Note: Acetaldehyde-2,2,2-d3 is an extremely flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[5] All manipulations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Synthesis of Deuterated Secondary Alcohols via Grignard Reaction
2.1 Principle and Rationale
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbonyl carbon.[6] When Acetaldehyde-2,2,2-d3 is used as the carbonyl component, the reaction provides a direct and efficient route to secondary alcohols containing a 1,1,1-trideuterioethyl group.[7][8] Subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product.[9] The choice of this reaction is driven by its reliability, broad substrate scope, and the high efficiency of incorporating the CD₃-CH(OH)- moiety.
2.2 Experimental Workflow: Grignard Reaction
Caption: Workflow for Grignard synthesis of a deuterated secondary alcohol.
2.3 Detailed Protocol: Synthesis of 1,1,1-trideuterio-2-pentanol
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen and allow to cool to room temperature.
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and wait for the reaction to initiate (cloudiness, gentle reflux). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of Acetaldehyde-2,2,2-d3 (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
2.4 Data Presentation
| Product Example | Grignard Reagent | Yield (%) | Isotopic Purity (%) | 1H NMR (δ, ppm, CDCl3) |
| 1,1,1-trideuterio-2-butanol | Ethylmagnesium bromide | 85 | >98 | 3.75 (q, 1H), 1.45 (m, 2H), 0.92 (t, 3H) |
| 1-phenyl-2,2,2-trideuterioethanol | Phenylmagnesium bromide | 90 | >98 | 4.85 (q, 1H), 7.25-7.40 (m, 5H) |
Synthesis of Deuterated Alkenes via Wittig Reaction
3.1 Principle and Rationale
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide (phosphorane).[10][11] The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide, the latter being the thermodynamic driving force of the reaction.[12] Using Acetaldehyde-2,2,2-d3 allows for the synthesis of alkenes with a terminal trideuteriomethyl group. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes.[12]
3.2 Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig olefination reaction.
3.3 Detailed Protocol: Synthesis of 1,1,1-trideuterio-2-butene
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add n-butyllithium (1.0 eq, solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of Acetaldehyde-2,2,2-d3 (1.1 eq) in anhydrous THF dropwise. The color of the solution will fade.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with pentane (3x). The low boiling point of the product requires careful handling.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter. The product can be isolated by careful distillation from the reaction mixture, as triphenylphosphine oxide is a non-volatile solid.
3.4 Data Presentation
| Product Example | Ylide Used | Predominant Isomer | Yield (%) | Isotopic Purity (%) |
| 1,1,1-trideuterio-2-propene | Methyltriphenylphosphonium bromide | N/A | 75 | >98 |
| Ethyl (E/Z)-4,4,4-trideuterio-2-butenoate | (Carbethoxymethylene)triphenylphosphorane | E | 88 | >98 |
Synthesis of Deuterated Amines via Reductive Amination
4.1 Principle and Rationale
Reductive amination is a highly efficient method for forming C-N bonds, converting a carbonyl group into an amine.[13] The reaction proceeds in a one-pot fashion, beginning with the condensation of an aldehyde or ketone with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (or iminium ion) intermediate.[14] This intermediate is then reduced in situ by a selective reducing agent to yield the final amine.[15] The key to this reaction's success is the choice of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion.[14][15] This methodology provides a direct route to N-alkylated amines bearing the 2,2,2-trideuterioethyl group.
4.2 Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
4.3 Detailed Protocol: Synthesis of N-benzyl-1,1,1-trideuterioethan-2-amine
-
Reaction Setup: To a round-bottom flask, add benzylamine (1.0 eq) and methanol as the solvent.
-
Imine Formation: Add Acetaldehyde-2,2,2-d3 (1.2 eq) to the solution and stir at room temperature for 30 minutes to allow for the formation of the imine intermediate. The reaction can be run under weakly acidic conditions (e.g., by adding a small amount of acetic acid) to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. (Note: NaBH(OAc)₃ in a solvent like dichloroethane is often preferred for its selectivity and milder nature).[15]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully add water to quench any remaining reducing agent. Remove the methanol under reduced pressure. Add dilute aqueous NaOH to make the solution basic (pH > 10).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
4.4 Data Presentation
| Product Example | Amine | Reducing Agent | Yield (%) | Isotopic Purity (%) |
| N-(2,2,2-trideuterioethyl)aniline | Aniline | NaBH(OAc)₃ | 92 | >98 |
| N-butyl-N-(2,2,2-trideuterioethyl)amine | Butylamine | NaBH₃CN | 85 | >98 |
References
-
Kaiser, R. I., et al. (2018). On the Formation of the Popcorn Flavorant 2,3‐Butanedione (CH3COCOCH3) in Acetaldehyde‐Containing Interstellar Ices. ChemPhysChem. Available at: [Link]
-
Atzrodt, J., et al. (2007). Synthesis of Labeled Compounds Using Labeled Reagents. Angewandte Chemie International Edition. Available at: [Link]
-
Vedantu. (n.d.). Acetaldehyde on reaction with Grignard reagent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]
-
Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). A method for synthesizing deuterated aromatic compounds.
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
protocols.io. (2024). Acetaldehyde Quantification in Microbial Fermentation Samples. Available at: [Link]
-
ResearchGate. (n.d.). Direct and Indirect Reductive Amination of Aldehydes and Ketones. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Available at: [Link]
-
Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Available at: [Link]
-
Atzrodt, J., & Derdau, V. (2017). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Acetaldehyde-2,2,2-d3. PubChem Compound Database. Available at: [Link]
-
Al-Zoubi, R. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones. ACS Omega. Available at: [Link]
Sources
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaldehyde-2,2,2-d3 | C2H4O | CID 140625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acetaldehyde on reaction with Grignard reagent and class 11 chemistry CBSE [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Stability of Acetaldehyde-2,2,2-d3 in acidic or basic solutions
Prepared by: Gemini Senior Application Scientist Last Updated: January 31, 2026
Welcome to the technical support guide for Acetaldehyde-2,2,2-d3 (Acetaldehyde-d3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this deuterated aldehyde in acidic and basic aqueous solutions. We will explore the underlying chemical mechanisms, potential pitfalls in experimental design, and robust protocols to ensure the isotopic integrity of your compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of Acetaldehyde-d3.
Q1: What is the primary stability concern for Acetaldehyde-d3 in solution?
The principal concern is the lability of the deuterium atoms on the methyl group (the α-carbon). Both acidic and basic conditions can catalyze the exchange of these deuterium atoms for protons from the solvent (H/D exchange), compromising the isotopic purity of the molecule.[1][2] This occurs through the formation of enol or enolate intermediates.
Q2: How does Acetaldehyde-d3 behave in acidic solutions?
In acidic solutions, Acetaldehyde-d3 can undergo acid-catalyzed enolization.[3][4] The process begins with the protonation of the carbonyl oxygen, which makes the α-deuterons more acidic and susceptible to removal by a weak base (like water) to form a deuterated enol intermediate.[4][5] This enol can then react further, notably via aldol condensation, or be reprotonated by the solvent, leading to H/D exchange.[5][6][7] However, under mildly acidic conditions (e.g., pH 3-4), acetaldehyde can be relatively stable, with slower rates of degradation compared to more extreme pH levels.[8]
Q3: What reactions should I expect in basic solutions?
Basic solutions pose a more significant threat to the stability of Acetaldehyde-d3. The presence of a base (e.g., hydroxide ions) leads to the rapid deprotonation (or in this case, de-deuteronation) of the α-carbon to form an enolate ion.[7] This enolate is a potent nucleophile and can readily participate in two key reactions:
-
H/D Exchange: The enolate can be protonated by the solvent (e.g., water), leading to rapid loss of the deuterium label.[1]
-
Aldol Condensation: The enolate can attack the carbonyl carbon of another acetaldehyde molecule, leading to the formation of β-hydroxy aldehydes (aldol addition products) and subsequently α,β-unsaturated aldehydes (aldol condensation products).[9][10][11][12]
Q4: Can I use solvents like methanol or ethanol with Acetaldehyde-d3?
While acetaldehyde is generally more stable in non-aqueous solutions, using protic organic solvents like methanol or ethanol still presents a risk of H/D exchange, especially in the presence of acid or base catalysts.[13] The hydroxyl proton of the alcohol can act as a proton source. For maximum isotopic stability, especially if acidic or basic conditions are required, it is highly recommended to use deuterated solvents (e.g., D₂O, Methanol-d4) and deuterated acids/bases (e.g., DCl, NaOD).
Q5: Between acidic and basic conditions, which is more likely to cause degradation?
Generally, basic conditions are more detrimental to the stability of Acetaldehyde-d3. The formation of the enolate anion under basic catalysis is typically faster and generates a stronger nucleophile than the enol formed under acidic conditions, leading to more rapid aldol reactions and H/D exchange.[7]
Troubleshooting Guides & Experimental Protocols
This section provides solutions to common experimental problems and detailed protocols for assessing stability.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Unexpected loss of deuterium label (Observed via MS or NMR) | H/D Exchange: Catalysis by trace acid or base in a protic solvent (H₂O, alcohols). The α-deuterons are labile.[1][2] | • Work in aprotic solvents where possible. • If aqueous solutions are necessary, use deuterated solvents (e.g., D₂O) and deuterated pH modifiers (e.g., DCl, NaOD). • Buffer the solution to a neutral or mildly acidic pH (pH 4-6) where the rate of exchange is minimized.[8] • Keep reaction temperatures as low as feasible. |
| Formation of unexpected higher molecular weight byproducts | Aldol Condensation: Both acid and base can catalyze the self-condensation of acetaldehyde, forming dimers and other oligomers.[6][10][11] | • Run reactions at lower concentrations to disfavor bimolecular reactions. • Maintain low temperatures to slow the reaction rate. • Avoid strong bases. If a base is needed, use a hindered, non-nucleophilic base and add it slowly at low temperatures. • In acidic conditions, use the mildest pH that achieves the desired primary reaction. |
| Low recovery of Acetaldehyde-d3 from an aqueous reaction mixture | Volatility: Acetaldehyde is highly volatile (boiling point ~20°C). Degradation: As noted above, condensation or other side reactions can consume the starting material. | • Ensure all reaction vessels are tightly sealed. • Perform extractions and workups at low temperatures (e.g., in an ice bath). • Use analytical techniques like Headspace GC-MS for quantification to avoid sample loss during preparation. • Immediately analyze samples after preparation. |
Key Chemical Mechanisms at a Glance
The stability of Acetaldehyde-d3 is governed by the equilibrium between the keto form and its enol or enolate tautomer.
Under acidic conditions, the carbonyl is first protonated. A weak base (water) then removes a deuteron from the α-carbon to form the enol. If the solvent is H₂O, the enol can be protonated, leading to H/D exchange.
Caption: Acid-catalyzed H/D exchange pathway for Acetaldehyde-d3.
In the presence of a base, a deuteron is abstracted from the α-carbon to form a resonance-stabilized enolate anion. This intermediate is then rapidly protonated by the solvent.
Caption: Base-catalyzed H/D exchange pathway via an enolate intermediate.
The enol or enolate of one molecule acts as a nucleophile, attacking a second molecule of acetaldehyde. This is a primary degradation pathway.
Caption: Simplified pathway for the aldol condensation of Acetaldehyde-d3.
Experimental Protocol: Assessing Isotopic Stability
This protocol provides a self-validating workflow to determine the stability of Acetaldehyde-d3 under specific pH conditions.
Objective: To quantify the rate of H/D exchange and degradation of Acetaldehyde-d3 at a given pH.
Materials:
-
Acetaldehyde-2,2,2-d3
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Deuterated Hydrochloric Acid (DCl in D₂O, e.g., 1 M solution)
-
Sodium Deuteroxide (NaOD in D₂O, e.g., 1 M solution)
-
Phosphate buffer salts (for preparing a pD buffer if needed)
-
NMR tubes and access to an NMR spectrometer (≥400 MHz)
-
Vials for LC-MS analysis and access to an LC-MS system
Workflow Diagram:
Caption: Experimental workflow for assessing Acetaldehyde-d3 stability.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare your desired buffer in D₂O. For example, a phosphate buffer.
-
Adjust the pD to the target value using DCl for acidic conditions or NaOD for basic conditions. Note: pD ≈ pH reading + 0.4.
-
Prepare a stock solution of Acetaldehyde-d3 in a suitable aprotic solvent (e.g., acetonitrile-d3) if desired, to facilitate accurate addition.
-
-
Initiating the Experiment (t=0):
-
In a sealed vial, add a precise amount of Acetaldehyde-d3 to the prepared D₂O buffer at your desired temperature (e.g., 25°C).
-
Immediately withdraw an aliquot, quench it by neutralizing the pD (if acidic or basic), and prepare it for analysis. This is your t=0 reference.
-
-
Incubation and Sampling:
-
Incubate the sealed reaction vial at a constant, controlled temperature.
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots. Quench each sample immediately as described for the t=0 sample.
-
-
Sample Analysis by ¹H NMR:
-
Acquire a ¹H NMR spectrum for each time point.
-
The key signal to monitor is the appearance of a multiplet in the aldehyde region (~9.8 ppm) corresponding to the -CH O proton of the CD₂H -CHO isotopologue.
-
Integrate this new signal relative to an internal standard to quantify the extent of H/D exchange over time. The starting material, CD₃-CH O, will show a singlet (or narrowly split multiplet due to D-coupling) in this region.
-
-
Sample Analysis by LC-MS:
-
Analyze each time point by LC-MS or direct infusion MS.
-
Monitor the ion signals corresponding to the different isotopologues:
-
Acetaldehyde-d3 (CD₃CHO)
-
Acetaldehyde-d2 (CD₂HCHO)
-
Acetaldehyde-d1 (CDH₂CHO)
-
Acetaldehyde-d0 (CH₃CHO)
-
-
Also, screen for the masses of potential aldol condensation products (e.g., the dimer, C₄D₆H₂O₂).
-
-
Data Interpretation:
-
Plot the percentage of remaining Acetaldehyde-d3 and the formation of exchanged/degradation products as a function of time.
-
This data will provide a quantitative measure of the compound's stability under your specific experimental conditions.
-
References
-
Jurca, B., Gunde-Cimerman, N., & Kocar, D. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. National Institutes of Health. [Link]
-
Muchowska, K. B., Varma, S. J., & Moran, J. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. National Institutes of Health. [Link]
-
Megazyme. (n.d.). ACETALDEHYDE Assay Kit Data. Megazyme. [Link]
-
ResearchGate. (n.d.). The stability of acetaldehyde, propionaldehyde, acrolein, and crotonaldehyde in methanol at room temperature. ResearchGate. [Link]
-
Wikipedia. (n.d.). Acetaldehyde. Wikipedia. [Link]
-
SciSpace. (1962). The Acid-catalysed Enolization of Acetaldehyde. SciSpace. [Link]
-
R-Biopharm. (n.d.). Acetaldehyde - Food & Feed Analysis. R-Biopharm. [Link]
-
Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Bocknack, B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. [Link]
-
ResearchGate. (2011). Percentage H/D exchange products in the photodissociation of CD3CHO. ResearchGate. [Link]
-
Reber, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
-
Fisher, D. (2016). Acid Catalyzed Enol Formation from Aldehyde or Ketone. YouTube. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. [Link]
-
University of Wisconsin-Platteville. (n.d.). CH 18: ENOLATES:NOTES. University of Wisconsin-Platteville. [Link]
-
Wawrzyniak, R., & Gierczyk, B. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. [Link]
-
Lauher, J. (2020). Deuterium Exchange. YouTube. [Link]
-
MDPI. (n.d.). Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition. MDPI. [Link]
-
Let's Learn Organic Chemistry. (2023). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. YouTube. [Link]
-
Schuchmann, K., & Müller, V. (2014). Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. PubMed Central. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Jasperse, C. (n.d.). Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary. Concordia College. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Carbonyl Condensations - The Aldol Reaction. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). General Aldol Condensation Reaction. BYJU'S. [Link]
-
Quora. (2019). Does dimethyl acetaldehyde show aldol condensation?. Quora. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 8. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deuterium-hydrogen exchange in Acetaldehyde-2,2,2-d3
Technical Support Center: Stability & Handling of Acetaldehyde-2,2,2-d3
Subject: Preventing Isotopic Scrambling (D/H Exchange) and Polymerization in Acetaldehyde-2,2,2-d3 (
Introduction: The Instability Paradox
Acetaldehyde-2,2,2-d3 (
The Core Issue: The deuterium atoms at the
This guide provides the protocols necessary to maintain the integrity of your isotopic standard.
Module 1: The Mechanism of Failure
To prevent degradation, one must understand the chemical pathway driving it. The loss of deuterium is not a random event; it is a specific chemical reaction driven by keto-enol tautomerism .
The Exchange Cycle
In the presence of a proton source (
Figure 1: The mechanistic pathway of Deuterium-Hydrogen exchange via the enol intermediate. Once the proton is on the oxygen (enol form), it transfers to the carbon upon reverting to the keto form.
Key Takeaway: The reaction is catalytic.[1] A single molecule of acid or base can scramble an entire vial of
Module 2: Solvent Compatibility & Experimental Setup
The most common point of failure is the selection of the NMR solvent. Standard laboratory solvents often contain trace acidity or moisture sufficient to ruin the sample.
Solvent Selection Guide
| Solvent | Status | Technical Rationale |
| Chloroform-d ( | AVOID | High Risk. Often contains trace DCl/HCl and phosgene, which catalyze both exchange and polymerization. Even "Silver Foil" stabilized versions are risky. |
| Methanol-d4 ( | CRITICAL FAILURE | Prohibited. The labile D on the hydroxyl group will exchange with the carbonyl oxygen, eventually scrambling the |
| Water ( | AVOID | High Risk. Promotes hydration to the gem-diol ( |
| Acetonitrile-d3 ( | RECOMMENDED | Excellent. Aprotic, non-acidic, and generally low moisture content. Best for stability. |
| Benzene-d6 ( | RECOMMENDED | Excellent. Aprotic and extremely hydrophobic, minimizing the risk of atmospheric moisture absorption. |
| DMSO-d6 | CAUTION | Use with care. While aprotic, DMSO is extremely hygroscopic. It attracts water from the air, which then acts as the proton source for exchange. |
Protocol: Preparing an NMR Sample
Objective: Prepare a sample of Acetaldehyde-2,2,2-d3 for analysis without inducing exchange.
-
Pre-Experiment Prep:
-
Dry all NMR tubes in an oven at 120°C for 2 hours.
-
Flush the NMR tube with dry Nitrogen or Argon gas immediately upon removal from the oven.
-
Select Acetonitrile-d3 or Benzene-d6 from a fresh, previously unopened ampoule.
-
-
The "Neutralization" Step (Optional but Recommended for
users):-
If you must use
, pass the solvent through a small plug of basic alumina or molecular sieves (3Å or 4Å) immediately before use to remove trace acid. Note: Basic alumina can catalyze aldol condensation if contact time is too long; filtration must be fast.
-
-
Sample Transfer:
-
Work Cold: Acetaldehyde boils at ~21°C. Chill the ampoule of
and the NMR solvent to ~4°C before opening. -
Work Fast: Minimize exposure to humid lab air.
-
Concentration: Dilute to <5% v/v. High concentrations favor polymerization (paraldehyde formation).
-
Module 3: Storage & Handling Decision Tree
Proper storage extends shelf life from days to months.
Figure 2: Decision logic for storage. Note that screw-cap vials are rarely sufficient for long-term storage of this volatile isotopologue.
Module 4: Troubleshooting & FAQs
Q1: I see a new triplet appearing at ~2.2 ppm in my proton NMR. What is it?
-
Diagnosis: This is the signal for the proteo-methyl group (
). -
Cause: D/H exchange has occurred. You likely used a solvent with trace acid (like aged
) or the sample absorbed atmospheric moisture. -
Solution: The sample is compromised. For the next attempt, use
and dry glassware.
Q2: The liquid in my vial has become viscous and cloudy.
-
Diagnosis: Polymerization.[2] You have formed paraldehyde-d9 (the cyclic trimer).
-
Cause: This reaction is acid-catalyzed.[3] Even weak acids (like carbonic acid from
absorption) can trigger this. -
Recovery: You can sometimes "crack" the polymer by adding a trace of sulfuric acid and distilling the monomer, but this is difficult with small isotopic samples. Prevention is the only viable strategy.
Q3: Can I use molecular sieves directly in the storage vial?
-
Answer: Use with caution. While 3Å sieves remove water, some commercial sieves are slightly acidic or basic, which can catalyze the very exchange or polymerization you are trying to avoid. If used, they must be neutral and activated.
Q4: Why is the boiling point relevant to isotopic stability?
-
Answer: Acetaldehyde boils at 20.2°C. At room temperature, it generates significant vapor pressure. If the container leaks, the fractionation of isotopes (vapor pressure isotope effect) is negligible, but the loss of material and ingress of moist air is significant. Always handle reagents on ice.
References
-
Keto-Enol Tautomerism Mechanism
-
Acidity of Alpha-Protons
- Vanderbilt University.
-
[Link]
-
Acetaldehyde Properties & Polymerization
-
NMR Solvent Effects
- Arizona State University. "Experiment 3 – Keto-Enol Equilibrium Using NMR."
-
[Link] (General Reference for NMR Solvent Effects on Tautomerism)
- BOC Sciences.
Sources
Technical Support Center: Matrix Effects on Acetaldehyde-2,2,2-d3 Quantification
Welcome to the technical support center for the quantification of Acetaldehyde-2,2,2-d3. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical assays. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Understanding Matrix Effects
Matrix effects are a significant challenge in quantitative analysis, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, Acetaldehyde-2,2,2-d3.[1][4] This can lead to inaccurate and irreproducible results.[4] The complexity of biological matrices such as plasma, urine, and breath makes them particularly susceptible to these interferences.[1][5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the quantification of Acetaldehyde-2,2,2-d3.
Issue 1: Poor reproducibility and accuracy in my results.
Possible Cause: Inconsistent ion suppression or enhancement across different samples is a primary cause of poor reproducibility. This variability can stem from differences in the composition of the biological matrix between individuals or even in the same individual over time.[7]
Solution:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects is to use a SIL-IS.[4][8] Acetaldehyde-d4 is a suitable choice for the quantification of Acetaldehyde-2,2,2-d3. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.[8][9]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma or urine).[10] This helps to mimic the matrix effects observed in the unknown samples, leading to more accurate quantification.[10]
Issue 2: Low signal intensity or complete signal loss for Acetaldehyde-2,2,2-d3.
Possible Cause: Significant ion suppression is likely occurring in the mass spectrometer's ion source.[10] This is often caused by high concentrations of endogenous matrix components like phospholipids in plasma or salts in urine.[11]
Solution:
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible while efficiently extracting the analyte.[9][10][12]
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances.[9]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[9] Optimizing the pH and solvent polarity can improve selectivity.[9]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while washing away interferences.[9][10]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7][12][13] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.[7][12]
Issue 3: Inconsistent results when analyzing different biological matrices (e.g., plasma vs. urine).
Possible Cause: Different biological matrices have vastly different compositions, leading to distinct matrix effects.[5][6][14] A method optimized for plasma may not be suitable for urine analysis without modification.[14]
Solution:
-
Matrix-Specific Method Validation: It is crucial to validate the analytical method for each matrix type. This includes assessing matrix effects, recovery, and process efficiency for each specific biological fluid.
-
Derivatization: For volatile compounds like acetaldehyde, derivatization can improve chromatographic performance and reduce matrix effects. Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be used to create a more stable and less volatile derivative that is easier to analyze by GC-MS or LC-MS.[15][16]
Workflow for Investigating and Mitigating Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the difference between ion suppression and ion enhancement?
Ion suppression is a decrease in the analytical signal of the target analyte due to the presence of co-eluting matrix components.[10] Conversely, ion enhancement is an increase in the signal, which is a less common but still significant phenomenon.[17] Both negatively impact the accuracy of quantification.[1][4]
Q2: How can I quantitatively assess the matrix effect?
The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: Is it necessary to use a stable isotope-labeled internal standard if I am using matrix-matched calibrators?
While matrix-matched calibrators can account for the average matrix effect of a population, they cannot correct for the sample-to-sample variability in matrix effects.[7] A SIL-IS is highly recommended to correct for this variability and ensure the highest level of accuracy and precision.[4][9]
Q4: Can I use the same sample preparation method for both plasma and urine?
It is unlikely that the same sample preparation method will be optimal for both plasma and urine due to their different compositions.[14] For instance, plasma has a high protein and phospholipid content, while urine has a high salt content.[11] Each matrix requires a tailored sample preparation strategy to effectively remove its specific interferences.
Q5: What are some common derivatizing agents for acetaldehyde?
Besides PFBHA, 2,4-dinitrophenylhydrazine (DNPH) is another common derivatizing agent for aldehydes.[15][18] Derivatization can improve the stability, volatility, and chromatographic properties of acetaldehyde, making it more amenable to GC-MS or LC-MS analysis.[16][18]
Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Limited cleanup, high risk of matrix effects | High-throughput screening where some matrix effect is tolerable |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PPT, can be selective | More time-consuming, uses organic solvents | Intermediate cleanup needs, good for removing highly polar or non-polar interferences |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high selectivity and recovery | Most complex and expensive, requires method development | Low-level quantification requiring minimal matrix effects |
Step-by-Step Protocol: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare a Neat Standard Solution: Dissolve a known amount of Acetaldehyde-2,2,2-d3 in a clean solvent (e.g., methanol or acetonitrile) to a specific concentration (e.g., 100 ng/mL).
-
Extract Blank Matrix: Process a sample of the blank biological matrix (e.g., drug-free plasma) using your established sample preparation method.
-
Spike the Extracted Matrix: After the final extraction step, add a known volume of the neat standard solution to the extracted blank matrix to achieve the same final concentration as the neat standard.
-
Analyze Samples: Inject both the neat standard solution and the post-extraction spiked matrix sample into the GC-MS or LC-MS system.
-
Calculate Matrix Effect: Use the peak areas obtained to calculate the matrix effect using the formula provided in the FAQs.
Caption: Workflow for post-extraction spike experiment.
By understanding the causes of matrix effects and implementing the appropriate troubleshooting strategies, you can develop robust and reliable methods for the quantification of Acetaldehyde-2,2,2-d3 in complex biological matrices.
References
Sources
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry: Reactive aldehydes as potential markers of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry: Reactive aldehydes as potential markers of diabetic nephropathy [frontiersin.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sciex.com [sciex.com]
- 14. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. eijppr.com [eijppr.com]
- 21. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. researchgate.net [researchgate.net]
- 28. agilent.com [agilent.com]
- 29. scispace.com [scispace.com]
- 30. semanticscholar.org [semanticscholar.org]
- 31. Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 32. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Acetaldehyde-2,2,2-d3 Purity & Troubleshooting
Welcome to the technical support center for Acetaldehyde-2,2,2-d3. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and use of this deuterated aldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding Acetaldehyde-2,2,2-d3.
Q1: What is the expected isotopic purity of commercially available Acetaldehyde-2,2,2-d3?
A1: Commercially available Acetaldehyde-2,2,2-d3 typically has a high isotopic purity, often stated as ≥98 atom % D. This means that in the deuterated methyl group, at least 98% of the hydrogen atoms are deuterium. It is crucial to check the certificate of analysis (CoA) provided by the supplier for the specific lot you are using, as this value can vary.
Q2: How should I properly store Acetaldehyde-2,2,2-d3 to maintain its purity?
A2: Proper storage is critical to prevent degradation and polymerization. Acetaldehyde-2,2,2-d3 should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, typically -20°C.[1][2][3][4] Exposure to air and moisture should be minimized, as this can lead to oxidation and the formation of impurities.[1]
Q3: I've noticed a viscous liquid or solid in my Acetaldehyde-2,2,2-d3 vial. What is it and is the product still usable?
A3: The formation of a viscous liquid or solid is likely due to the polymerization of acetaldehyde. This process can be catalyzed by acidic or basic impurities, as well as exposure to light and heat. The primary polymerization products are paraldehyde (a cyclic trimer) and metaldehyde (a cyclic tetramer). If polymerization has occurred, the purity of the remaining monomeric acetaldehyde is compromised. For quantitative applications or reactions sensitive to impurities, it is strongly recommended to use a fresh, unopened vial. If a high concentration of polymer is present, the product is likely unsuitable for most applications.
Q4: Can the deuterium atoms in Acetaldehyde-2,2,2-d3 exchange with protons from the solvent or other reagents?
A4: Yes, under certain conditions, isotopic exchange, or "scrambling," can occur. The deuterium atoms on the methyl group are generally stable, but the aldehydic proton is more acidic and can exchange with labile protons in the reaction medium, especially in the presence of acid or base catalysts. More significantly, intramolecular H/D scrambling between the methyl and formyl positions has been observed under photolytic conditions. This means that you could potentially form CD2HCHO, further impacting your experimental outcomes. Careful consideration of reaction conditions (pH, temperature, light exposure) is necessary to minimize this phenomenon.
Section 2: In-depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with Acetaldehyde-2,2,2-d3.
Issue 1: Inconsistent or Unexpected Reaction Outcomes
Symptoms:
-
Lower than expected yield of the deuterated product.
-
Formation of non-deuterated or partially deuterated byproducts.
-
Inconsistent results between experimental runs.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Chemical Impurities | The presence of non-deuterated acetaldehyde or other reactive impurities can lead to the formation of undesired products. | 1. Verify Purity: Before use, verify the chemical purity of your Acetaldehyde-2,2,2-d3 using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 2. Use a Fresh Vial: Whenever possible, use a new, unopened vial to minimize the risk of contamination from previous use or improper storage. |
| Isotopic Scrambling | Deuterium atoms may have exchanged with protons from solvents, reagents, or even intramolecularly, leading to a lower isotopic enrichment of your product. | 1. Solvent Choice: Use aprotic, anhydrous solvents whenever possible. If a protic solvent is necessary, consider using its deuterated counterpart (e.g., D2O, CD3OD). 2. Control pH: Avoid strongly acidic or basic conditions, which can catalyze H/D exchange. Buffer your reaction mixture if necessary. 3. Minimize Light Exposure: Protect your reaction from light, especially UV light, to prevent photochemical-induced scrambling. |
| Polymerization | The formation of acetaldehyde polymers (paraldehyde, metaldehyde) reduces the concentration of the reactive monomer, leading to lower yields. | 1. Visual Inspection: Check for any signs of viscosity or solidification in the vial. 2. Fresh Reagent: If polymerization is suspected, use a fresh vial of Acetaldehyde-2,2,2-d3. |
Issue 2: Questionable Isotopic Purity of Acetaldehyde-2,2,2-d3 Stock
Symptoms:
-
NMR or Mass Spectrometry data of your product shows lower than expected deuterium incorporation.
-
You suspect contamination of your Acetaldehyde-2,2,2-d3 stock.
Workflow for Purity Verification:
Caption: Workflow for verifying the purity of Acetaldehyde-2,2,2-d3.
Experimental Protocols for Purity Verification:
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: In a clean, dry NMR tube, dissolve a small amount of Acetaldehyde-2,2,2-d3 in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl3, Acetone-d6).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aldehydic Region (δ 9.5-10.0 ppm): The presence of a quartet in this region indicates the presence of the non-deuterated CH3CHO impurity. The integral of this signal relative to a known internal standard can be used to quantify the chemical purity.
-
Methyl Region (δ 2.0-2.5 ppm): The presence of a doublet in this region also corresponds to the methyl protons of non-deuterated acetaldehyde.
-
Isotopic Purity Estimation: A very small residual signal for the methyl group may be present due to incomplete deuteration. Comparing the integration of the aldehydic proton signal (from the CD3CHO) to any residual methyl proton signals can provide a rough estimate of isotopic purity. For a more accurate determination, ²H NMR is recommended.
-
Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of Acetaldehyde-2,2,2-d3 in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane, methanol).
-
Instrumentation: Use a GC-MS system with a suitable column for separating volatile aldehydes.
-
Data Acquisition: Acquire the mass spectrum of the eluting acetaldehyde peak.
-
Data Interpretation:
-
The molecular ion (M+) of undeuterated acetaldehyde (CH3CHO) has an m/z of 44.0.
-
The molecular ion of Acetaldehyde-2,2,2-d3 (CD3CHO) will have an m/z of 47.0.
-
The relative intensities of the peaks at m/z 44, 45, 46, and 47 will indicate the isotopic distribution. A high-resolution mass spectrometer can provide more accurate mass measurements to confirm the elemental composition of each peak.[1][2][3]
-
Issue 3: Preventing Polymerization During Reactions
Symptoms:
-
Formation of a cloudy or viscous reaction mixture.
-
Difficulty in isolating the desired product due to a tarry or solid byproduct.
Preventative Measures:
-
Fresh is Best: Always use a fresh ampule or bottle of Acetaldehyde-2,2,2-d3 for each set of experiments.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (argon or nitrogen) to prevent air-initiated polymerization.
-
Temperature Control: Keep the reagent and reaction mixture cool, as heat can accelerate polymerization.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and dry. Traces of acid, base, or metal ions can catalyze polymerization.
Depolymerization (Use with Caution):
In some cases, it may be possible to depolymerize paraldehyde back to acetaldehyde by gentle heating with a trace amount of a non-volatile acid catalyst, followed by distillation. However, this procedure can be hazardous and is not recommended unless you have extensive experience with handling this compound. The purity of the resulting acetaldehyde should be carefully checked before use.
Section 3: Visualization of Degradation Pathways
The primary degradation pathways for Acetaldehyde-2,2,2-d3 are polymerization and oxidation.
Caption: Major degradation pathways of Acetaldehyde-2,2,2-d3.
Section 4: References
-
Krackeler Scientific, Inc. Acetaldehyde-2,2,2-d3 Product Page. [Link]
-
National Institute of Standards and Technology. Acetaldehyde. NIST Chemistry WebBook. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Heazlewood, B. R., Maccarone, A. T., Andrews, D. U., Osborn, D. L., Harding, L. B., Klippenstein, S. J., Jordan, M. J., & Kable, S. H. (2011). Near-threshold H/D exchange in CD3CHO photodissociation. Nature chemistry, 3(6), 443–448.
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Hofstetter, A. O., & Lores, E. M. (2001). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid communications in mass spectrometry : RCM, 15(18), 1792–1799.
-
Jain, R., Singh, G., & G, S. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 8(38), 6967–6974.
-
Stephenson, D. (2021). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. ResearchGate. [Link]
Sources
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-saarland.de [uni-saarland.de]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
Low recovery of Acetaldehyde-d3 during sample preparation
Technical Support Center: Acetaldehyde-d3 Recovery Optimization
Subject: Troubleshooting Low Recovery of Acetaldehyde-d3 (IS) in Biological & Environmental Matrices Document ID: TS-ACH-D3-001 Last Updated: February 13, 2026
Executive Summary & Diagnostic Framework
The Problem: Acetaldehyde-d3 (CD₃CHO) is a deceptively simple molecule. Its low recovery is rarely due to a single factor but rather a convergence of three distinct "Loss Vectors":
-
Thermodynamic Volatility: Boiling point (~20.2°C) is often below laboratory ambient temperature.
-
Chemical Instability: Rapid Schiff base formation with proteins and potential D/H isotopic exchange.
-
Derivatization Kinetics: Incomplete reaction with 2,4-DNPH due to pH mismatch or competitive inhibition.
This guide moves beyond generic advice, treating the Internal Standard (IS) not just as a reference, but as a diagnostic probe for your extraction efficiency.
Module 1: The Volatility Vector (Physical Loss)
Q: My Acetaldehyde-d3 signal is inconsistent between replicates. Is it evaporating?
A: Almost certainly. Acetaldehyde boils at 20.2°C. If your lab is maintained at 22°C, you are essentially pipetting a gas.
The "Cold Chain" Protocol: Standard laboratory "room temperature" handling is the primary cause of IS loss before the experiment even begins.
-
Solvent Temperature: All solvents (especially the IS spiking solution) must be pre-chilled to <4°C.
-
Headspace Management: Never use standard screw-top vials for intermediate steps. Use crimp-top vials with PTFE/Silicone septa immediately after spiking.
-
Subsurface Spiking: When adding Acetaldehyde-d3 to the matrix, the pipette tip must be submerged below the liquid surface. Dispensing into the air/headspace above the sample results in immediate evaporative loss.
Q: How do I verify if volatility is the root cause? Perform a "Trap Efficiency Test" :
-
Prepare a standard in an open vial vs. a sealed vial (septum-pierced injection).
-
Wait 5 minutes at room temperature.
-
Derivatize and compare area counts.[1]
-
Result: If the open vial shows >20% loss, your handling temperature is the culprit.
Module 2: Chemical Reactivity & Matrix Interference
Q: I recover the IS in water, but recovery drops below 40% in plasma/blood. Why?
A: This is likely due to Schiff Base Formation and Enzymatic Artifacts . Acetaldehyde is an electrophile; it reacts rapidly with nucleophilic amine groups on proteins (Hemoglobin, Albumin) to form Schiff bases.
-
The Trap: If you spike Acetaldehyde-d3 into plasma and then wait to deproteinize, the IS binds to the protein. When you precipitate the protein, you precipitate your IS with it.
-
The Artifact: In blood, ethanol can oxidize to acetaldehyde ex vivo (enzymatic or non-enzymatic), artificially inflating native levels while the IS (which isn't being generated) appears to have "low recovery" relative to the analyte.
Corrective Workflow: You must use a "Crash-First" or "Simultaneous Derivatization" approach.
Table 1: Matrix Handling Strategies
| Strategy | Methodology | Pros | Cons |
| Acid Crash | Add 0.6M Perchloric Acid (PCA) before IS spiking. | Instantly precipitates proteins; halts enzymatic activity. | Acidic pH can catalyze D/H exchange (see Module 4). |
| In-Situ DNPH | Add DNPH reagent directly to the sample before extraction. | Traps Acetaldehyde as hydrazone immediately, preventing evaporation. | High protein loads can clog HPLC columns if not cleaned up later. |
| Trapping Agent | Use Semicarbazide or Sodium Azide. | Stabilizes aldehyde; prevents artifact formation. | Semicarbazide competes with DNPH for derivatization. |
Module 3: The Isotopic Exchange Trap (The "Hidden" Killer)
Q: My IS peak shape is weird, and the mass spectrum shows "M+2" or "M+1" instead of "M+3". What is happening?
A: You are witnessing Acid-Catalyzed Keto-Enol Tautomerism .
Acetaldehyde-d3 (CD₃CHO) has acidic alpha-protons (the deuteriums on the methyl group). In the presence of strong acids (often used for DNPH derivatization or protein precipitation), the molecule enolizes. When it tautomerizes back to the keto form in a protic solvent (H₂O), it picks up a Hydrogen instead of a Deuterium.
Mechanism:
Troubleshooting Steps:
-
Check pH: DNPH derivatization requires acidic conditions (pH ~3.0) for the reaction to proceed, but excessive acidity (pH < 1.0) accelerates the exchange.
-
Buffer Control: Use a Citrate or Acetate buffer to maintain pH 3.0–4.0 rather than using unbuffered mineral acids (HCl/H₂SO₄).
-
Reaction Time: Minimize the time the free aldehyde sits in the acidic buffer before the DNPH reacts. The hydrazone derivative is stable; the free aldehyde is not.
Visualizing the Failure Points
The following diagram illustrates the "Loss Vectors" where Acetaldehyde-d3 is lost during a typical DNPH derivatization workflow.
Figure 1: Critical Loss Vectors in Acetaldehyde-d3 Sample Preparation. Red nodes indicate primary causes of low recovery.
Validated Protocol: The "Cold-Trapping" Method
To maximize recovery, adopt this optimized workflow which addresses all three loss vectors simultaneously.
Reagents:
-
Reaction Buffer: 1M Citrate Buffer (pH 3.0).
-
Derivatizing Agent: 2,4-DNPH (recrystallized) in Acetonitrile.
-
Stop Solution: Ammonium Acetate.
Step-by-Step:
-
Pre-Chill: Cool all reagents, vials, and the matrix to 4°C.
-
Prepare Trap: In a crimp-top vial, add 200 µL of Citrate Buffer + 50 µL of DNPH solution . Cap the vial.
-
Sample Addition:
-
Inject the biological sample (50-100 µL) through the septum into the DNPH/Buffer mix.
-
Immediately inject the Acetaldehyde-d3 IS through the septum.
-
Rationale: The IS meets the derivatizing agent instantly in a sealed environment (No evaporation) and at a controlled pH (Minimized exchange).
-
-
Reaction: Vortex and incubate at room temperature (22°C) for 60 minutes.
-
Extraction: Inject extraction solvent (e.g., Ethyl Acetate or Hexane) through the septum. Vortex and centrifuge.
-
Analysis: Remove supernatant for LC-MS/MS analysis.
References
-
U.S. Environmental Protection Agency (EPA). (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Center for Environmental Research Information. [Link]
-
Rideout, K. et al. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography.[1][2] Alcoholism: Clinical and Experimental Research. [Link]
-
Lyu, X. et al. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. (Cited for general principles of derivatization stability and isotope handling). [Link]
-
Occupational Safety and Health Administration (OSHA). Acetaldehyde Method 68.[Link]
Sources
Minimizing adsorption of acetaldehyde to labware
A Guide to Minimizing Analyte Loss and Ensuring Experimental Accuracy
Welcome to the technical support guide for handling acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals who work with this challenging analyte. Acetaldehyde's high volatility and propensity for surface adsorption can lead to significant experimental variability and inaccurate quantification.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize analyte loss and ensure the integrity of your results.
Troubleshooting Guide: Low or Inconsistent Acetaldehyde Recovery
One of the most common issues encountered during acetaldehyde analysis is the unexpectedly low or erratic recovery of the analyte. This problem can often be traced back to one of three primary causes: volatilization, adsorption to labware, or chemical degradation. The following guide will help you systematically diagnose and resolve the root cause of poor recovery in your experiments.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and address the source of acetaldehyde loss.
Caption: Troubleshooting workflow for low acetaldehyde recovery.
Detailed Causes and Solutions
Probable Cause 1: Analyte Loss Due to Volatilization
Acetaldehyde has an extremely low boiling point of approximately 21°C (70°F), making it highly volatile at room temperature.[1][2] Significant analyte loss can occur during routine handling, sample preparation, and storage if proper precautions are not taken.
-
Solution 1: Maintain Cold Chain. Always prepare, handle, and store acetaldehyde standards and samples at low temperatures (e.g., in an ice bath or at ≤4°C). Store stock solutions and samples in a refrigerator or freezer in tightly sealed containers.[4]
-
Solution 2: Use Appropriate Containers. Use vials with tight-fitting caps, preferably with a PTFE-lined septum, to prevent evaporation. Minimize the headspace in vials to reduce the amount of acetaldehyde that can partition into the gas phase.[1]
-
Solution 3: Modify Pipetting Technique. When preparing dilutions or adding acetaldehyde solutions to a reaction, dispense the liquid just below the surface of the diluent or reaction mixture.[2] This minimizes immediate evaporative loss that occurs when dispensing into the headspace of a container.
Probable Cause 2: Adsorption to Labware Surfaces
Standard borosilicate glassware possesses a surface rich in active silanol (Si-OH) groups. These sites are polar and can readily adsorb "sticky" solutes like acetaldehyde, especially at low concentrations.[5][6][7][8] This reversible binding leads to lower-than-expected concentrations in your final analysis.
-
Solution 1: Labware Surface Deactivation (Silanization). The most effective way to prevent adsorption on glass is to deactivate the surface through silanization (also called siliconizing).[8][9][10] This process covalently bonds a hydrophobic layer to the glass, masking the active silanol groups. A detailed protocol is provided in the FAQ section below.
-
Solution 2: Select Appropriate Materials. If silanization is not feasible, consider alternative labware materials. Stainless steel exhibits excellent compatibility with acetaldehyde.[11][12] For plastics, polypropylene and polyethylene may be suitable for short-term use, but it is critical to perform validation studies to check for analyte loss, as some plastics can also adsorb compounds.[13]
Probable Cause 3: Chemical Degradation or Reaction
Acetaldehyde is susceptible to oxidation, especially when exposed to air over extended periods, which can form acetic acid.[1][14] It can also polymerize or react with components in a complex sample matrix, reducing the concentration of the free analyte.[14][15]
-
Solution 1: Prompt Analysis. Analyze samples as quickly as possible after collection and preparation to minimize the opportunity for degradation.[1]
-
Solution 2: Use an Inert Atmosphere. For highly sensitive applications or prolonged storage, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[14]
-
Solution 3: Consider Derivatization. For techniques like HPLC or GC, converting acetaldehyde to a more stable, less volatile derivative (e.g., using 2,4-dinitrophenylhydrazine, DNPH) can be an effective strategy.[16][17] This process stabilizes the analyte for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best type of labware to use for acetaldehyde analysis?
The choice of labware depends on the specific application and required sensitivity. The table below summarizes the pros and cons of common materials. For trace-level analysis, silanized borosilicate glass or stainless steel are the recommended choices.
| Labware Material | Pros | Cons | Recommendation |
| Borosilicate Glass | High thermal stability, good chemical resistance, transparent.[18][19] | Surface silanol groups cause significant acetaldehyde adsorption.[7][10] | Not recommended for trace analysis unless silanized. |
| Silanized Glass | Chemically inert, hydrophobic surface prevents adsorption, reusable.[8][20] | Requires chemical treatment, which must be performed correctly and safely. May need periodic re-treatment.[20] | Highly Recommended for most applications, especially trace analysis. |
| Stainless Steel | Highly inert, durable, excellent chemical compatibility with acetaldehyde.[11][12] | Opaque, can be more expensive. | Highly Recommended , especially for storage containers and transfer lines. |
| Plastics (PP, HDPE) | Inexpensive, disposable (reduces cross-contamination), shatterproof. | Potential for analyte adsorption, leaching of plasticizers, and lower chemical resistance than glass.[13][21] | Use with caution. Must be validated for your specific application and solvent system. Not for long-term storage. |
Q2: What is silanization and why is it effective against acetaldehyde adsorption?
Silanization is a chemical process that modifies a surface, like glass, by covalently bonding silane molecules to it. For labware, this is typically done using an organosilane like dimethyldichlorosilane (DMDCS).[7][20]
The surface of borosilicate glass is covered with polar hydroxyl groups (-OH), known as silanol groups. These groups are the primary sites for acetaldehyde adsorption. The silanizing agent reacts with these silanol groups, replacing the active hydrogen with a non-polar, hydrophobic dimethylsilyl group. This creates a durable, low-energy surface that repels polar molecules and prevents the "sticky" acetaldehyde from adsorbing.[5][8][10]
Caption: Mechanism of glassware silanization to prevent adsorption.
Q3: How do I perform silanization of my glassware?
This protocol is based on established methods using dimethyldichlorosilane (DMDCS).[7][20]
!!! SAFETY WARNING !!!
-
DMDCS and its solvents (toluene, chloroform) are hazardous and flammable.[20] HCl gas is released during the reaction.
-
ALWAYS perform this entire procedure inside a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, a lab coat, and safety goggles.
Materials:
-
Dimethyldichlorosilane (DMDCS)
-
Anhydrous solvent (e.g., Toluene)
-
Methanol
-
Glassware to be treated (must be thoroughly cleaned and dried)
-
Appropriate glass containers for the solutions
-
High-purity nitrogen gas for drying (optional)
Step-by-Step Protocol:
-
Prepare Glassware: Ensure glassware is impeccably clean and dry. Wash with a laboratory detergent, rinse thoroughly with tap water, followed by a final rinse with deionized water.[22][23] Dry completely in an oven (e.g., at 100°C for at least 1 hour) and cool to room temperature.
-
Prepare Silanizing Solution: Inside the fume hood, prepare a 2-5% (v/v) solution of DMDCS in an anhydrous solvent like toluene.[7][20] For example, add 20 mL of DMDCS to 380 mL of toluene to make 400 mL of a 5% solution. Store in a clearly labeled glass container with a secure cap.
-
Treat Glassware:
-
Completely submerge the clean, dry glassware in the 5% DMDCS solution. Allow it to soak for 15-30 minutes.[7]
-
For larger items, you can pour the solution into the container and rotate it to ensure all internal surfaces are coated.
-
-
Rinse with Solvent: Remove the glassware from the silanizing solution and rinse it twice with the pure solvent (toluene) to remove excess DMDCS.[7]
-
Methanol Rinse: Submerge and rinse the glassware with methanol for about 15 minutes.[7] The methanol reacts with any remaining unreacted chlorosilyl groups.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Dry: Allow the glassware to air dry completely. You can also dry it with a stream of high-purity nitrogen or by placing it in an oven at 100°C.[7]
-
Quality Control: To confirm successful silanization, place a drop of water on the treated surface. If the water beads up, the surface is hydrophobic and the treatment was successful. If it spreads out, the process needs to be repeated.[20]
Q4: Are there alternatives to silanization?
Yes, several alternatives exist, though silanization is often the most accessible and widely documented method for academic labs.
-
Commercial Deactivated Glassware: Many suppliers offer pre-deactivated vials and inserts.[10] These products are treated using vapor deposition methods that provide a highly uniform and inert surface. This is an excellent option for ensuring consistency and avoiding the handling of hazardous silanizing agents in-house.
-
Passivation for Stainless Steel: While stainless steel is generally inert, passivation can enhance its corrosion resistance. This process uses mild acids like citric or nitric acid to remove free iron from the surface and enhance the formation of a protective chromium oxide layer.[24][25][26] This ensures the surface is as non-reactive as possible.
Q5: How should I prepare and store acetaldehyde standards and samples?
Proper preparation and storage are critical to maintaining the concentration of this volatile analyte.
-
Use High-Purity Solvents: Prepare standards in a solvent appropriate for your analytical method (e.g., HPLC-grade water, methanol).
-
Work Cold and Fast: Prepare standards and samples in an ice bath to minimize evaporation.[4]
-
Gravimetric Preparation: For primary stock standards, a gravimetric approach (weighing the acetaldehyde) is more accurate than volumetric measurement due to its high volatility.
-
Seal and Store: Store all solutions in tightly sealed, silanized glass or stainless steel containers at ≤4°C.[1] For long-term storage, -20°C is preferable.
-
Fresh is Best: Prepare working standards fresh daily if possible. Acetaldehyde solutions are not stable for long periods.[1]
References
-
University of Wisconsin-Madison. (n.d.). Siliconizing Glassware. Retrieved from [Link]
-
Kingston, R. E. (2001). Silanizing glassware. Current protocols in molecular biology, Appendix 3:Appendix 3B. Retrieved from [Link]
-
(2001). Silanizing glassware. Current protocols in cell biology, Appendix 3:Appendix 3E. Retrieved from [Link]
-
CHROMSERVIS. (n.d.). Glassware deactivation. Retrieved from [Link]
-
(2001). Silanizing glassware. Current protocols in immunology, Appendix 3:Appendix 3K. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Mastelf Technologies. (2022). What is Silanized Glass? - Simple Use Guide. Retrieved from [Link]
-
KIMBLE. (n.d.). Vials and Closures Deactivated Glass Vials and Inserts. Retrieved from [Link]
-
Megazyme. (n.d.). ACETALDEHYDE Assay Procedure K-ACETAL. Retrieved from [Link]
-
R-Biopharm. (n.d.). Acetaldehyde Test Kit Documentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177, Acetaldehyde. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]
-
L-E. De-Bashan, et al. (2008). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
-
The National Academies Press. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
M. Mrozinski, et al. (2016). Diffusion behaviour of the acetaldehyde scavenger 2-aminobenzamide in polyethylene terephthalate for beverage bottles. PMC. Retrieved from [Link]
-
Gritti, F. (2017). Volatile Separation: A Low-Density Approach. LCGC International. Retrieved from [Link]
-
Moser, F. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
Eriksson, C. J. (1980). Problems and pitfalls in acetaldehyde determinations. Alcoholism, clinical and experimental research, 4(1), 22–29. Retrieved from [Link]
-
(2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]
-
Astro Pak. (n.d.). Passivation and the Passive Layer. Retrieved from [Link]
-
Kim, K. H., et al. (2021). Adsorption of acetaldehyde from air by activated carbon and carbon fibers. Environmental Engineering Research, 26(3), 200215. Retrieved from [Link]
-
ACS Publications. (n.d.). Production of Acetaldehyde via Oxidative Dehydrogenation of Ethanol in a Chemical Looping Setup. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
ACS Publications. (2019). Adsorption and Oxidative Desorption of Acetaldehyde over Mesoporous FexOyHz/Al2O3. ACS Applied Nano Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Passivation (chemistry). Retrieved from [Link]
-
MDPI. (n.d.). Precision Vinification Without Added Sulphur Dioxide: Real-Time Gas Monitoring Across Multiple Vintages. Retrieved from [Link]
-
Mastelf Technologies. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Reddit. (2016). Help with acetaldehyde problems. Retrieved from [Link]
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
-
Borer Chemie AG. (2023). Passivation - Passive Layer. Retrieved from [Link]
-
Li, Y., et al. (2018). Adsorptive Removal of Acetaldehyde from Propylene Oxide Produced by the Hydrogen Peroxide to Propylene Oxide Process. PMC. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (2018). Laboratory Glassware Cleaning and Storage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved from [Link]
-
YouTube. (2021). Passivation - Chemicals, Temperature, Time. Retrieved from [Link]
-
ResearchGate. (n.d.). The importance of using the optimal plasticware and glassware in studies involving peptides. Retrieved from [Link]
-
Koel, B. E., et al. (n.d.). Adsorption and reaction of acetaldehyde on Pt(111) and Sn/Pt(111) surface alloys. Koel Research Group. Retrieved from [Link]
-
Zhang, D., et al. (2020). Influence of Ethanol on Pitting Corrosion Behavior of Stainless Steel for Bioethanol Fermentation Tanks. PMC. Retrieved from [Link]
-
ResearchGate. (2018). Adsorptive Removal of Acetaldehyde from Propylene Oxide Produced by the Hydrogen Peroxide to Propylene Oxide Process. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). VOC Analysis Equipment. Retrieved from [Link]
-
YouTube. (2022). What Do You Need to Know About Passivation?. Retrieved from [Link]
-
Labcompare. (2023). A Make-it-or-Break-it Decision – Plastic vs. Glass Labware. Retrieved from [Link]
Sources
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. Adsorption of acetaldehyde from air by activated carbon and carbon fibers [eeer.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glassware deactivation / CHROMSERVIS.EU [chromservis.eu]
- 8. mastelf.com [mastelf.com]
- 9. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. calpaclab.com [calpaclab.com]
- 12. coleparmer.com [coleparmer.com]
- 13. researchgate.net [researchgate.net]
- 14. web.stanford.edu [web.stanford.edu]
- 15. Problems and pitfalls in acetaldehyde determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 17. formacare.eu [formacare.eu]
- 18. labproinc.com [labproinc.com]
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- 20. mgel.msstate.edu [mgel.msstate.edu]
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- 22. watersciences.unl.edu [watersciences.unl.edu]
- 23. How To [chem.rochester.edu]
- 24. astropak.com [astropak.com]
- 25. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 26. borer.swiss [borer.swiss]
Technical Support Center: Acetaldehyde-2,2,2-d3 Troubleshooting Guide
Topic: Troubleshooting Inconsistent Results with Acetaldehyde-2,2,2-d3 (
Executive Summary & Diagnostic Logic
Acetaldehyde-2,2,2-d3 is a deceptively simple reagent. Its low boiling point (20-21°C) and high chemical reactivity create a "perfect storm" for experimental inconsistency. Users typically encounter three distinct failure modes: Quantitative Loss (evaporation), Spectral Ghosting (polymerization/hydration), or Isotopic Dilution (H/D scrambling).
Use the following logic flow to identify your specific issue before proceeding to the detailed protocols.
Figure 1: Diagnostic decision tree for Acetaldehyde-2,2,2-d3 anomalies. Identify your symptom to locate the relevant troubleshooting section.
Handling Volatility: The "Disappearing Reagent"
Symptom: The molar concentration in the reaction or NMR tube is significantly lower than calculated.
The Science: Vapor Pressure Physics
Acetaldehyde-2,2,2-d3 boils at approximately 20.2°C [1].[1] In a standard laboratory at 22-24°C, the liquid is technically a superheated fluid or gas. Every time you open the septum, the headspace equilibrates, and you lose compound. Standard weighing boats or open pipetting will result in 10-40% mass loss within seconds.
Protocol: The Cold-Trap Aliquot Method
Do not handle this reagent at room temperature.
-
Pre-Chill: Store the reagent at -20°C. Before use, place the source vial in a wet ice/salt bath (-10°C) or dry ice block.
-
Syringe Technique: Use a gas-tight syringe (e.g., Hamilton) chilled in the freezer prior to use.
-
Direct Injection: Inject the reagent directly into the pre-cooled reaction solvent or NMR tube through a septum.
-
Note: Do not uncap the NMR tube. Inject through the septum cap to maintain a closed system.
-
-
Gravimetric Verification: Do not rely on volume. Weigh the receiving vessel before and after addition (while sealed) to determine the exact mass added.
Chemical Instability: Hydration & Polymerization
Symptom: NMR spectra show "ghost" peaks. The aldehyde proton (CHO) signal decreases, while new multiplets appear upfield.
The Science: Competing Equilibria
Acetaldehyde is an electrophile that aggressively seeks stability through two main pathways when mishandled:
-
Hydration (Gem-Diol Formation): In the presence of water, acetaldehyde establishes an equilibrium with its hydrate (
). This reaction is fast and significant [2]. -
Polymerization (Paraldehyde): Trace acids catalyze the formation of the cyclic trimer, paraldehyde-d9. This is often irreversible under mild conditions [3].
Data: Solvent Compatibility Matrix
| Solvent | Stability Risk | Observation / Recommendation |
| Chloroform-d ( | HIGH | |
| Water ( | HIGH | Forms gem-diol ( |
| Methanol-d4 | MEDIUM | Forms hemiacetals ( |
| DMSO-d6 | LOW | Recommended. Aprotic and generally non-acidic. Best for long-term NMR stability. |
| Acetonitrile-d3 | LOW | Recommended. Good alternative if DMSO is difficult to remove later. |
Protocol: Correcting Acidity in Chloroform
If you must use Chloroform-d:
-
Pass the solvent through a small plug of basic alumina immediately before use.
-
Alternatively, store
over anhydrous potassium carbonate ( ) to neutralize trace DCl.
Isotopic Scrambling: Loss of the D3 Label
Symptom: Mass spectrometry shows a drift from M+3 (
The Science: Base-Catalyzed Enolization
The alpha-protons (in this case, deuteriums) are acidic (
Mechanism:
-
Base removes an
-deuterium Enolate ion. -
Enolate reprotonates from the solvent pool.
-
If the solvent is protic (
), an H is introduced, destroying isotopic purity [4].
Figure 2: The pathway for isotopic loss. Using protic solvents with basic catalysts guarantees label degradation.
Protocol: Preventing Exchange
-
Strictly Aprotic Conditions: Perform reactions in anhydrous THF, DCM, or DMF.
-
Avoid Protic Quenches: If quenching an enolate reaction, use
or instead of if the alpha-position is still chemically active. -
Buffer Control: Ensure glassware is neutral. Base-washed glassware can retain enough alkalinity to catalyze exchange on the glass surface.
Frequently Asked Questions (FAQ)
Q: My NMR spectrum shows a broad singlet at ~9.8 ppm. Is this correct?
A: Yes. In standard acetaldehyde (
Q: Can I store the reagent in a plastic tube? A: No. Acetaldehyde is a small, permeating molecule. It will diffuse through polypropylene (e.g., Falcon tubes) and can extract plasticizers. Always use glass with Teflon-lined caps.
Q: I see a white solid forming in my bottle. What is it? A: This is likely Metaldehyde (the tetramer) or Paraldehyde (the trimer), formed due to improper storage temperature or acid contamination. The reagent is compromised and should be redistilled or discarded.
References
-
Bell, R. P. (1966).[2] The Hydration of Acetaldehyde and Related Compounds.[3] Advances in Physical Organic Chemistry.[2] Verified via ACS Publications snippet. [Link]
-
Hatcher, W. H., et al. The Polymerization of Acetaldehyde. ResearchGate Archives. [Link]
-
Master Organic Chemistry. Enolates and Deuterium Exchange Mechanisms.[Link]
Sources
Effect of storage conditions on Acetaldehyde-d3 stability.
Technical Support Center: Stability & Handling Guide for Acetaldehyde-d3
Introduction: The "Triangle of Instability"
Welcome to the technical support center for deuterated volatile aldehydes. If you are working with Acetaldehyde-2,2,2-d3 (CAS 19901-15-6), you are handling a reagent that presents a unique "Triangle of Instability":
-
Extreme Volatility: With a boiling point of ~21°C (69.8°F), it exists on the threshold between liquid and gas at standard lab temperatures.
-
Oxidative Sensitivity: It rapidly auto-oxidizes to Acetic acid-d3 in the presence of air.
-
Polymerization Risk: Catalyzed by trace acids, it trimerizes into Paraldehyde-d9.
This guide moves beyond standard safety data sheets to provide actionable, mechanistic troubleshooting for maintaining isotopic purity.
Module 1: Critical Storage Parameters (The "Why" and "How")
Q: Why did my sealed vial of Acetaldehyde-d3 arrive with less volume than expected? A: This is rarely a filling error. It is likely due to fugitive emission through the septum or cap threads during transit if the temperature fluctuated. Acetaldehyde-d3 has a high vapor pressure.[1] Even a Teflon-lined screw cap is not a hermetic seal against a molecule this small and volatile over long periods.
-
The Fix: We recommend storing the material in flame-sealed glass ampoules for long-term storage. Once transferred to a screw-cap vial, the clock starts ticking.
Q: Should I store Acetaldehyde-d3 in the freezer (-20°C) or refrigerator (4°C)? A: -20°C is optimal, but with a critical caveat. Lower temperatures significantly reduce vapor pressure (preventing loss) and kinetic energy (slowing oxidation/polymerization).[2] However, you must equilibrate the vial to 0°C–4°C before opening.
-
Risk:[2][1][3] Opening a -20°C vial in humid lab air causes immediate condensation of atmospheric water into the solvent. Water can catalyze H/D exchange (protonation) or promote hydrate formation.
Q: Can I use Parafilm to extend the shelf life after opening? A: No. Parafilm is permeable to organic vapors and offers no protection against oxygen ingress.
-
Protocol: Purge the headspace with dry Argon or Nitrogen immediately after every use. Tighten the cap firmly and store upright.
Module 2: Troubleshooting Degradation
Q: My sample has developed a cloudy precipitate or a viscous consistency. What happened? A: You are likely observing polymerization to Paraldehyde-d9 . Acetaldehyde-d3 naturally trimerizes into a cyclic structure (2,4,6-trimethyl-1,3,5-trioxane-d9).[2] This reaction is:
-
Exothermic: It releases heat.
-
Acid-Catalyzed: Even trace acidity (from slight oxidation) accelerates this.[2]
-
Reversible: In non-labeled chemistry, you can distill to reverse it, but for expensive deuterated standards, this is impractical.
Q: How do I distinguish between Oxidation and Polymerization? A: Use the "Smell & Shift" test (cautiously):
-
Oxidation (Acetic Acid-d3): Sharp, vinegar-like odor.[2] NMR: Appearance of a broad singlet downfield (~11.0 ppm).
-
Polymerization (Paraldehyde-d9): Sweet, chloroform-like odor.[2] NMR: Loss of the aldehyde proton (~9.8 ppm) and appearance of a methine signal (~5.2 ppm).
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the chemical fate of Acetaldehyde-d3 if storage conditions are compromised.
Figure 1: Degradation pathways of Acetaldehyde-d3 showing oxidation (red) and polymerization (yellow).[2]
Module 4: Handling Protocol (Step-by-Step)
Objective: Transfer Acetaldehyde-d3 from a sealed ampoule to a reaction vessel without isotopic dilution or degradation.
Required Equipment:
-
Gas-tight syringe (Hamilton type) with Teflon-tipped plunger.[2]
-
Dry Argon/Nitrogen line.
-
Ice bath.
Protocol:
-
Cool Down: Place the ampoule in an ice bath (4°C) for 10 minutes. This ensures the liquid is below its boiling point (21°C) to prevent spurting upon opening.
-
Score and Snap: Score the ampoule neck. Wrap in a clean wipe and snap open away from the body.
-
Blanket: Immediately direct a gentle stream of Argon into the open ampoule to displace air.
-
Withdraw: Insert the needle of the gas-tight syringe. Withdraw the required volume slowly to prevent cavitation (bubble formation).
-
Transfer: Inject directly into your reaction solvent (which should also be pre-chilled). Do not inject into a dry, warm flask , as the sudden phase change can lead to loss.
-
Reseal (If applicable): If liquid remains, transfer to a screw-cap vial with a PTFE-lined septum, purge with Argon, cap tightly, and wrap the cap edge with electrical tape (better tension than Parafilm) before freezing.
Module 5: Analytical Verification (NMR Purity Check)
Use 1H NMR to verify the integrity of your standard. Note that in Acetaldehyde-2,2,2-d3 (CD3CHO), the methyl signal is silenced.
Table 1: 1H NMR Chemical Shifts (CDCl3)
| Compound | Structural Feature | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Acetaldehyde-d3 | -CHO (Aldehyde) | 9.7 - 9.8 | Singlet (Broad) | Broadening due to small coupling with D on C2.[2] |
| Paraldehyde-d9 | -CH- (Methine) | 5.0 - 5.2 | Singlet | Indicates polymerization.[2] |
| Acetic Acid-d3 | -COOH (Acid) | 11.0 - 12.0 | Broad Singlet | Indicates oxidation.[2] |
| Water | H2O | 1.56 | Singlet | Indicates moisture ingress (catalyst for degradation).[2] |
Note on D-Coupling: In non-deuterated acetaldehyde, the aldehyde proton is a quartet (
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 177, Acetaldehyde. PubChem. Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Acetaldehyde: Occupational Safety and Health Standards. United States Department of Labor. Available at: [Link][2]
-
Lin, J., et al. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes.[1][4][5][][7][8] Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Acetaldehyde - DCCEEW [dcceew.gov.au]
- 2. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. help.waters.com [help.waters.com]
- 5. cdn.intratec.us [cdn.intratec.us]
- 7. Synthesis of Acetaldehyde and Paraldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Page loading... [guidechem.com]
Acetaldehyde-2,2,2-d3 Technical Support Center: A Guide to Quality Control and Assurance
Welcome to the comprehensive technical support center for Acetaldehyde-2,2,2-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Understanding Your Acetaldehyde-2,2,2-d3: Certificate of Analysis (CoA) Deep Dive
A Certificate of Analysis (CoA) is your primary source of information about the quality of your Acetaldehyde-2,2,2-d3 lot. Understanding its components is the first step in quality assurance.
Q1: What are the key parameters on the CoA for Acetaldehyde-2,2,2-d3 that I should pay close attention to?
A1: When you receive a new lot of Acetaldehyde-2,2,2-d3, it is crucial to carefully examine the CoA. The two most important parameters are Chemical Purity and Isotopic Purity (or Isotopic Enrichment) .
-
Chemical Purity: This value, typically determined by Gas Chromatography (GC), indicates the percentage of Acetaldehyde-2,2,2-d3 relative to any non-isotopic chemical impurities. A higher chemical purity ensures that you are working with the desired molecule and that side reactions due to impurities are minimized.
-
Isotopic Purity (Isotopic Enrichment): This value, often determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), specifies the percentage of molecules that contain the desired deuterium isotopes at the specified positions. For Acetaldehyde-2,2,2-d3, a high isotopic purity (e.g., ≥98 atom % D) is critical for applications where the deuterium label is used for mechanistic studies or as an internal standard.[1]
Here is a table summarizing the key information you will find on a typical CoA:
| Parameter | Description | Typical Value | Importance |
| Chemical Purity | Percentage of the desired compound (Acetaldehyde-2,2,2-d3) relative to other chemical entities. | ≥98% | High chemical purity minimizes interference from other compounds in your experiments. |
| Isotopic Purity | The percentage of deuterium atoms at the specified positions (2,2,2). | ≥98 atom % D | Crucial for the accuracy of isotopic labeling studies and for use as an internal standard.[1] |
| Appearance | Physical state and color of the compound. | Colorless liquid | A deviation from the expected appearance could indicate degradation or contamination. |
| Identity (by NMR/MS) | Confirmation of the chemical structure. | Conforms to structure | Verifies that you have the correct molecule. |
| Storage Conditions | Recommended temperature for storing the compound to maintain its stability. | -20°C | Adhering to storage recommendations is vital to prevent degradation.[2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and analysis of Acetaldehyde-2,2,2-d3.
Q2: My Acetaldehyde-2,2,2-d3 has a pungent odor. Is this normal?
A2: Yes, this is completely normal. Acetaldehyde, including its deuterated isotopologues, has a characteristic sharp, pungent, and somewhat fruity odor. However, it is important to handle the compound in a well-ventilated area, such as a fume hood, due to its volatility and potential health hazards.[3]
Q3: I noticed some particulate matter in my NMR tube after dissolving the Acetaldehyde-2,2,2-d3. What should I do?
A3: The presence of particulate matter can negatively affect the quality of your NMR spectrum, leading to broadened peaks and poor resolution. It is recommended to filter the NMR sample through a small plug of glass wool in a Pasteur pipette before analysis. This will remove any suspended particles and improve the spectral quality.
Q4: Can I use water as a solvent for my NMR analysis of Acetaldehyde-2,2,2-d3?
A4: It is generally not recommended to use water (H₂O or D₂O) as a solvent for NMR analysis of Acetaldehyde-2,2,2-d3. Acetaldehyde can form hydrates and oligomers in aqueous solutions, which will complicate the NMR spectrum.[4] Additionally, if using D₂O, there is a risk of H/D exchange with the aldehydic proton over time, which could affect your results. A neutral, anhydrous deuterated solvent like chloroform-d (CDCl₃) is a better choice.[4]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the quality control of Acetaldehyde-2,2,2-d3.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing the chemical purity of Acetaldehyde-2,2,2-d3. However, its volatile nature can present challenges.
Issue 1: I am seeing tailing peaks for Acetaldehyde-2,2,2-d3 in my GC-MS chromatogram.
Causality and Solution:
Peak tailing for a polar and volatile compound like acetaldehyde is often due to active sites in the GC system or improper sample vaporization.
-
Active Sites: The liner, column, or injection port can have active sites (e.g., silanol groups) that interact with the aldehyde, causing peak tailing.
-
Solution: Use a deactivated liner and a column specifically designed for polar analytes. Conditioning the column at a high temperature before analysis can also help passivate active sites.
-
-
Improper Vaporization: If the injection temperature is too low, the sample may not vaporize completely and instantaneously, leading to a broad, tailing peak.
-
Solution: Optimize the injection port temperature. For acetaldehyde, a temperature of around 220-250°C is a good starting point.[5]
-
Issue 2: My GC-MS results show a lower chemical purity than stated on the CoA.
Causality and Solution:
This discrepancy can arise from several factors, from sample degradation to analytical artifacts.
-
Sample Degradation: Acetaldehyde is prone to oxidation and polymerization, especially if not stored and handled correctly.[6]
-
Solution: Ensure the compound has been stored at the recommended temperature (-20°C) in a tightly sealed container.[2] Prepare solutions fresh before analysis.
-
-
Contamination: The solvent or syringe used for injection might be contaminated.
-
Solution: Run a blank injection of the solvent to check for impurities. Use a clean, dedicated syringe for acetaldehyde analysis.
-
-
Inaccurate Quantification: The response factor of the detector for acetaldehyde and its impurities might be different.
-
Solution: For accurate quantification, it is best to use a calibration curve with a certified reference material of acetaldehyde.
-
Below is a workflow for troubleshooting GC-MS issues:
Caption: Troubleshooting workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for determining the isotopic purity of Acetaldehyde-2,2,2-d3.
Issue 3: I see unexpected peaks in the ¹H NMR spectrum of my Acetaldehyde-2,2,2-d3.
Causality and Solution:
Unexpected peaks can be due to impurities, degradation products, or residual solvent signals.
-
Residual Protiated Acetaldehyde: Even with high isotopic purity, a small amount of non-deuterated or partially deuterated acetaldehyde (CHD₂CHO, CH₂DCHO) may be present.
-
Identification: The signal for the methyl protons of acetaldehyde appears as a doublet around 2.2 ppm, and the aldehydic proton appears as a quartet around 9.8 ppm in CDCl₃.[7] The presence of these signals at low intensity is expected.
-
-
Impurities from Synthesis: Common impurities from the synthesis of acetaldehyde can include ethanol, acetic acid, and ethyl acetate.[8]
-
Identification: Consult a reference table for the chemical shifts of common laboratory solvents and impurities. For example, in CDCl₃, the methyl group of ethanol appears as a triplet around 1.2 ppm, and the methylene group as a quartet around 3.7 ppm.
-
-
Degradation Products: Acetaldehyde can undergo aldol condensation to form 3-hydroxybutanal or polymerize to form paraldehyde (a cyclic trimer) or metaldehyde (a cyclic tetramer).
-
Identification: These products will have more complex NMR spectra. Paraldehyde, for instance, will show a quartet around 5.0 ppm and a doublet around 1.5 ppm in CDCl₃.
-
Issue 4: How do I accurately calculate the isotopic purity from the NMR spectrum?
Causality and Solution:
Accurate calculation of isotopic purity requires careful integration of the relevant signals.
-
¹H NMR: In the ¹H NMR spectrum, you can compare the integral of the residual methyl proton signal (around 2.2 ppm) to the integral of the aldehydic proton signal (around 9.8 ppm).
-
Protocol:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.
-
Integrate the aldehydic proton signal and set its integral to 1.00.
-
Integrate the residual methyl proton signal. This integral value (let's call it ICH₃) represents the amount of non-deuterated methyl groups.
-
The isotopic purity (atom % D) can be estimated as: (1 - (I_CH₃ / 3)) * 100%. This is a simplified estimation and for more accurate results, other techniques might be needed.
-
-
-
¹³C NMR: A more accurate method for determining isotopic purity is by ¹³C NMR.[4] The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the CH₃ carbon. By comparing the integrals of the signals corresponding to the CD₃, CHD₂, and CH₂D groups, a more precise isotopic distribution can be determined.
Below is a decision tree for identifying unknown peaks in the ¹H NMR spectrum:
Caption: Decision tree for identifying unknown peaks in ¹H NMR.
Section 4: Experimental Protocols
Protocol for Chemical Purity Determination by GC-MS
This protocol provides a starting point for the analysis of Acetaldehyde-2,2,2-d3. Optimization may be required based on your specific instrumentation.
-
Sample Preparation:
-
Due to the high volatility of acetaldehyde (boiling point ~21°C), all handling should be done quickly and at low temperatures.[2]
-
Prepare a stock solution of Acetaldehyde-2,2,2-d3 in a suitable solvent (e.g., methanol or dichloromethane) in a volumetric flask. It is recommended to cool the solvent and the acetaldehyde before mixing to minimize evaporation.
-
Prepare a series of dilutions from the stock solution for creating a calibration curve if quantitative analysis is required.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 220°C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5975C or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 20-100.
-
Protocol for Isotopic Purity Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Acetaldehyde-2,2,2-d3 directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently invert to mix.
-
-
NMR Parameters:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard ¹H pulse program (e.g., zg30).
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative integration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the aldehydic proton and the residual methyl proton signals to calculate the isotopic purity as described in Issue 4 .
-
References
-
Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. MDPI. [Link]
-
Purity Determination of Acetaldehyde in an Acetaldehyde Certified Reference Material. National Metrology Institute of Japan. [Link]
-
Acetaldehyde-2,2,2-d3 | C2H4O | CID 140625. PubChem. [Link]
-
How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. ResearchGate. [Link]
-
Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. PMC - NIH. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
-
Acetaldehyde reactions during wine bottle storage. ResearchGate. [Link]
-
Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. PMC - PubMed Central. [Link]
-
Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. ResearchGate. [Link]
-
1H NMR Spectrum of CH3CHO (acetaldehyde, ethanol). YouTube. [Link]
- Method for producing acetaldehyde
-
Impact of the Acetaldehyde-Mediated Condensation on the Phenolic Composition and Antioxidant Activity of Vitis vinifera L. Cv. Merlot Wine. PMC - NIH. [Link]
-
Acetaldehyde - Food & Feed Analysis. R-Biopharm. [Link]
-
Acetaldehyde synthesis. Sciencemadness Discussion Board. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
-
Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterate. Agronomy Research. [Link]
-
Engineered acetaldehyde dehydrogenase for the efficient degradation of acetaldehyde. ResearchGate. [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
Draw the NMR Spectrum of CH3CHO (acetaldehyde, ethanal). YouTube. [Link]
-
Analytical methods for the analysis of volatile natural products. RSC Publishing. [Link]
-
ACETALDEHYDE. Megazyme. [Link]
-
ACETALDEHYDE. Godavari Biorefineries Ltd. [Link]
-
Acetaldehyde. Industrial Chemistry. [Link]
-
Analytical methods for the analysis of volatile natural products. ResearchGate. [Link]
-
Acetaldehyde-2,2,2-d3. Krackeler Scientific, Inc. [Link]
-
Acetaldehyde Production by Ethanol Dehydrogenation. Richard Turton. [Link]
-
Analysis of Volatiles. Springer. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Acetaldehyde-2,2,2-d3 | Krackeler Scientific, Inc. [krackeler.com]
- 3. Acetaldehyde-2,2,2-d3 | C2H4O | CID 140625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
Validation & Comparative
The Gold Standard: A Comparative Guide to Acetaldehyde Quantification Using Isotopic Dilution with Acetaldehyde-d3
For researchers, scientists, and drug development professionals, the accurate quantification of acetaldehyde, a volatile and reactive aldehyde, presents a significant analytical challenge. Its presence as a metabolite of ethanol, a fermentation byproduct, and a potential contaminant makes its precise measurement critical in fields ranging from toxicology to food and beverage quality control. This guide provides an in-depth comparison of analytical methodologies, focusing on the superior performance of isotopic dilution mass spectrometry using Acetaldehyde-2,2,2-d3 as an internal standard.
The Analytical Imperative: Why Acetaldehyde Quantification is a Challenge
Acetaldehyde's high volatility (boiling point of 20.2°C) and reactivity make it prone to loss during sample preparation and analysis, leading to inaccurate and unreliable results.[1] Traditional quantification methods, such as direct injection gas chromatography (GC) or high-performance liquid chromatography (HPLC) with derivatization, often struggle to compensate for these losses and for matrix effects that can suppress or enhance the analytical signal. The use of an appropriate internal standard is therefore not just recommended, but essential for robust and reproducible quantification.
The Principle of Isotopic Dilution: A Paradigm of Accuracy
The gold standard for overcoming the challenges of acetaldehyde analysis is the use of a stable isotope-labeled internal standard, such as Acetaldehyde-2,2,2-d3, in conjunction with mass spectrometry (MS). This technique, known as isotopic dilution, relies on the near-identical chemical and physical properties of the analyte and its deuterated counterpart.
Because Acetaldehyde-d3 is chemically identical to the native acetaldehyde, it experiences the same losses during extraction, derivatization, and injection. By adding a known amount of Acetaldehyde-d3 to the sample at the earliest stage of preparation, any subsequent losses will affect both the analyte and the internal standard equally. The ratio of the native acetaldehyde to the deuterated internal standard, as measured by the mass spectrometer, remains constant regardless of sample loss. This allows for highly accurate and precise quantification, correcting for variations that would otherwise compromise the integrity of the results.
Caption: Principle of Isotopic Dilution for Acetaldehyde Quantification.
Head-to-Head Comparison: Acetaldehyde-d3 vs. Alternative Methods
The superiority of using Acetaldehyde-d3 as an internal standard with GC-MS is evident when comparing its performance against other common analytical approaches. The following tables summarize key validation parameters, demonstrating the enhanced precision and accuracy of the isotopic dilution method.
Table 1: Comparison of Method Performance for Acetaldehyde Quantification
| Parameter | GC-MS with Acetaldehyde-d3 (Isotopic Dilution) | HPLC with DNPH Derivatization (External Standard) | Direct Injection GC-FID (External Standard) |
| Specificity | High (mass-based detection) | Moderate (potential for co-eluting interferences) | Low (risk of co-elution) |
| Precision (RSD%) | < 9% (in plasma and serum)[2][3] | < 9% (intraday), < 14% (interday)[4] | Variable, often >15% |
| Accuracy (% Recovery) | 95-105% (typical) | 78-88%[4] | Highly variable |
| Linearity (R²) | > 0.999[2][3] | > 0.99 | > 0.98 |
| Limit of Quantification (LOQ) | Low µM range[5] | ~3 µM[4] | Higher µM to mM range |
| Matrix Effect | Minimized | Significant | Significant |
Table 2: Validation Data for GC-MS with Acetaldehyde-d3 [2][3]
| Validation Parameter | Performance |
| Linear Range | 6.25–800 μM |
| Correlation Coefficient (R²) | > 0.999 |
| Within-run Precision (CV%) | < 9.0% (plasma and serum) |
| Between-run Precision (CV%) | < 9.0% (plasma and serum) |
Method Validation Framework: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation of the acetaldehyde quantification method using Acetaldehyde-d3 should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The key validation parameters are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In GC-MS, specificity is demonstrated by the unique mass-to-charge ratio (m/z) of acetaldehyde and its deuterated internal standard.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of acetaldehyde and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Step-by-Step Experimental Protocol for Method Validation
The following protocol outlines the steps for validating a headspace GC-MS method for acetaldehyde quantification using Acetaldehyde-d3 as an internal standard.
1. Preparation of Standards and Quality Control Samples
-
Primary Stock Solution of Acetaldehyde: Prepare a 1 mg/mL stock solution of acetaldehyde in a suitable solvent (e.g., chilled deionized water).
-
Primary Stock Solution of Acetaldehyde-d3: Prepare a 1 mg/mL stock solution of Acetaldehyde-d3.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution to create calibration standards covering the expected concentration range (e.g., 5 µM to 1000 µM).
-
Internal Standard Working Solution: Prepare a working solution of Acetaldehyde-d3 at a fixed concentration (e.g., 50 µM).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation
-
To a 20 mL headspace vial, add 1 mL of the sample (or calibration standard/QC sample).
-
Spike with 10 µL of the Acetaldehyde-d3 internal standard working solution.
-
Seal the vial immediately.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the headspace.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column (e.g., DB-624).
-
Oven Program: Optimize the temperature program to achieve good separation of acetaldehyde from other volatile compounds.
-
Injector: Headspace autosampler.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor a quantifier and a qualifier ion for both acetaldehyde (e.g., m/z 44 and 29) and Acetaldehyde-d3 (e.g., m/z 48 and 32).
-
-
Caption: Experimental Workflow for Acetaldehyde Quantification.
4. Data Analysis and Validation Parameter Assessment
-
Linearity: Plot the peak area ratio of acetaldehyde to Acetaldehyde-d3 against the concentration of the calibration standards. Perform a linear regression and determine the correlation coefficient (R²).
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. Calculate the mean, standard deviation, and RSD% for each QC level. Accuracy is determined by comparing the mean calculated concentration to the nominal concentration.
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest calibration standards. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.
Conclusion: Ensuring Data Integrity with Isotopic Dilution
The quantification of acetaldehyde is fraught with challenges that can compromise the accuracy and reliability of analytical data. The use of Acetaldehyde-2,2,2-d3 as an internal standard in a validated GC-MS method provides a robust and superior solution. By effectively compensating for sample loss and matrix effects, the isotopic dilution technique ensures the highest level of data integrity, making it the unequivocal choice for researchers, scientists, and drug development professionals who demand precision and confidence in their results.
References
-
Jiang, Z., et al. (2024). High-throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization. Alcoholism, Clinical and Experimental Research, 48(1), 133-144. Available at: [Link]
-
Kim, K.-H., & Pal, R. (2010). Determination of acetaldehyde in ambient air: Comparison of thermal desorption-GC/FID method with the standard DNPH-HPLC method. Journal of Chromatographic Science, 48(9), 722-728. Available at: [Link]
-
Jiang, Z., et al. (2024). High-throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization. Alcoholism, Clinical and Experimental Research, 48(1), 133-144. Available at: [Link]
-
Ligor, M., & Buszewski, B. (2011). Quantitative analysis of acetaldehyde in foods consumed by children using SPME/GC–MS(Tof), on-fiber derivatization and deuterated acetaldehyde as an internal standard. Agronomy Research, 9(Special Issue 1), 335-341. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Cordell, R. L., et al. (2013). Quantification of neural ethanol and acetaldehyde using headspace GC-MS. Journal of visualized experiments : JoVE, (80), e50838. Available at: [Link]
-
Gaca, A. A., et al. (2022). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Molecules, 27(21), 7258. Available at: [Link]
-
Cordell, R. L., et al. (2013). Quantification of neural ethanol and acetaldehyde using headspace GC-MS. Journal of visualized experiments : JoVE, (80), e50838. Available at: [Link]
-
Lee, K.-G., & Shibamoto, T. (2001). Determination of acetaldehyde in foods by solid phase microextraction-gas chromatography-mass spectrometry. Journal of agricultural and food chemistry, 49(5), 2386-2390. Available at: [Link]
-
Lachenmeier, D. W., & Sohnius, E.-M. (2008). The role of acetaldehyde outside ethanol metabolism in the carcinogenicity of alcoholic beverages: evidence from a large chemical survey. Food and Chemical Toxicology, 46(8), 2903-2911. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Jiang, Z., et al. (2024). High-throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization. Alcoholism, Clinical and Experimental Research, 48(1), 133-144. Available at: [Link]
-
Jiang, Z., et al. (2024). High-throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization. Alcoholism, Clinical and Experimental Research, 48(1), 133-144. Available at: [Link]
Sources
- 1. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High‐throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC calibration for acetaldehyde - Chromatography Forum [chromforum.org]
Definitive Guide: Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical factor determining assay accuracy and robustness. While Deuterated (
The Core Mechanism: Why the "Perfect" IS Matters
To understand the failure modes of different standards, we must first define the ideal. In electrospray ionization (ESI), the signal intensity is heavily influenced by the sample matrix (phospholipids, salts, proteins) which competes for charge in the source. This phenomenon, known as Matrix Effect (ME) , causes ion suppression or enhancement.
The "Perfect" IS must:
-
Co-elute perfectly with the analyte to experience the exact same matrix suppression at the exact same moment.
-
Ionize identically to the analyte.
-
Differentiate by mass (typically +3 Da or more) to avoid spectral overlap (cross-talk).
The Contenders
-
Deuterated (
H-IS): Hydrogen atoms replaced by Deuterium. -
Carbon-13/Nitrogen-15 (
C/ N-IS): Carbon or Nitrogen atoms replaced by their heavy stable isotopes. -
Structural Analogs: Chemically similar compounds (e.g., adding a methyl group) but not isotopically labeled.
Deep Dive: Deuterated Internal Standards ( H)
Deuterated standards are the most common choice in bioanalysis, but they are not flawless.
The Deuterium Isotope Effect
Deuterium (
-
Result: In Reverse-Phase Liquid Chromatography (RPLC), deuterated standards often elute earlier than the non-deuterated analyte.
-
The Risk: Even a slight separation (e.g., 0.1 min) means the IS and the analyte are eluting in slightly different background matrices. If a sharp phospholipid peak elutes between them, the IS might be suppressed while the analyte is not, leading to gross overestimation of the analyte concentration.
H/D Exchange (Back-Exchange)
Deuterium placed on "exchangeable" positions (hydroxyl -OH, amine -NH, thiol -SH, or
-
The Risk: The mass of your IS shifts back to the analyte's mass (
). -
Consequence: You lose IS signal and artificially increase analyte signal, destroying accuracy.
Deep Dive: Non-Deuterated Standards
A. The Gold Standard: C / N Labeled
These isotopes do not significantly alter bond lengths or lipophilicity.
-
Performance: They exhibit perfect co-elution with the analyte. There is no chromatographic isotope effect.
-
Stability: Carbon and Nitrogen atoms in the backbone are non-exchangeable.
-
Verdict: The superior choice for regulated clinical or forensic assays where accuracy is paramount.
B. The Budget Option: Structural Analogs
-
Performance: Different chemical structure means different retention time and different ionization efficiency.
-
Verdict: They cannot correct for matrix effects effectively. They only correct for injection volume variability.
Comparative Performance Data
The following table summarizes the performance characteristics based on typical bioanalytical validation parameters.
| Feature | Deuterated ( | Structural Analog | |
| Chromatographic Behavior | Slight RT Shift (Elutes Earlier) | Perfect Co-elution | Significant RT Shift |
| Matrix Effect Correction | Good (unless RT shift is large) | Excellent (Perfect overlap) | Poor |
| Isotopic Stability | Risk of H/D Exchange (Back-exchange) | Extremely Stable | Stable |
| Cost | Moderate | High | Low |
| Cross-Talk (Interference) | Possible (if D-label loss occurs) | Rare | Rare |
| Regulatory Acceptance | High (Standard) | Very High (Preferred) | Low (Discovery only) |
Visualizing the Problem: The Isotope Effect
The diagram below illustrates the "Danger Zone" created by the Deuterium Isotope Effect. In RPLC, the Deuterated IS elutes slightly before the Analyte. If a Matrix Interference (e.g., a phospholipid) co-elutes with the IS but not the Analyte, the IS signal is suppressed, causing the calculated concentration to be falsely high.
Figure 1: The "Danger Zone" in RPLC. Deuterated standards (Yellow) often separate from the analyte (Blue), risking differential matrix suppression.
Experimental Protocol: The "Self-Validating" System
As a Senior Scientist, you should never assume an IS is working. You must validate it. Use this protocol to determine if your Deuterated IS is sufficient or if you need to upgrade to
Protocol: Matrix Factor & Cross-Talk Evaluation
Objective: Quantify the "Matrix Factor" (MF) to ensure the IS and Analyte are suppressed equally.
Step 1: Prepare Solutions
-
Solution A: Pure standard in solvent (neat).
-
Solution B: Standard spiked into extracted biological matrix (post-extraction spike).
-
Note: Prepare at Low and High QC concentrations.
Step 2: The Calculation
Calculate the IS-Normalized Matrix Factor (IS-MF) :
Step 3: Acceptance Criteria
-
Pass: IS-Normalized MF is between 0.85 and 1.15 (CV < 15%). This proves the IS is tracking the matrix effect variations accurately.
-
Fail: If the ratio deviates significantly from 1.0, your Deuterated IS has separated too far from the analyte or is undergoing H/D exchange. Action: Switch to
C-IS.
Step 4: Cross-Talk Check (The "Blank" Test)
-
Inject a Double Blank (Matrix only). Result: No peaks.
-
Inject a Blank + IS (Matrix + IS only).
-
Monitor the Analyte MRM channel.
-
Requirement: The response in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If high signal appears, your IS is impure or fragmenting into the analyte's mass (common with D-labeled standards losing D atoms).
Figure 2: Decision logic for validating Internal Standard performance. Strict adherence prevents data artifacts.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Precision in Volatility: The Definitive Guide to Acetaldehyde-2,2,2-d3 Calibration
Topic: Linearity and range for Acetaldehyde-2,2,2-d3 calibration Content Type: Publish Comparison Guide
Executive Summary
Quantifying acetaldehyde (CH₃CHO) in biological and environmental matrices is notoriously difficult due to its high volatility (bp 20.2°C), high reactivity with proteins, and potential for artifactual formation during sample preparation. Traditional external calibration methods frequently fail to account for matrix-induced suppression and extraction losses, leading to significant quantitative errors.
This guide evaluates the performance of Acetaldehyde-2,2,2-d3 as a stable isotope internal standard (IS) against alternative calibration strategies. By leveraging Stable Isotope Dilution Assays (SIDA), researchers can achieve superior linearity (
The Core Challenge: Why Standard Methods Fail
Acetaldehyde analysis typically requires derivatization, most commonly with 2,4-Dinitrophenylhydrazine (DNPH) , to form a stable hydrazone detectable by HPLC-UV or LC-MS/MS. However, three variables compromise data integrity when using standard calibration:
-
Derivatization Efficiency: The reaction is acid-catalyzed and time-dependent. Variations in pH or reaction time between samples and standards alter yield.
-
Matrix Effects: Biological fluids (plasma, blood) contain interferents that suppress ionization in LC-MS or co-elute in HPLC, altering signal intensity.
-
Volatile Loss: Acetaldehyde can evaporate during the addition of reagents before the stable derivative is formed.
The Solution: Acetaldehyde-2,2,2-d3 (CD₃CHO) behaves chemically identically to the analyte but is mass-resolved (+3 Da). It acts as a real-time tracer, correcting for every loss mechanism mentioned above.
Comparative Analysis: Calibration Strategies
The following table contrasts the performance of Acetaldehyde-2,2,2-d3 against External Calibration (no IS) and Analog Internal Standards (e.g., Propionaldehyde).
Table 1: Performance Metrics of Calibration Methodologies
| Feature | Method A: External Calibration | Method B: Analog IS (Propionaldehyde) | Method C: Acetaldehyde-2,2,2-d3 (SIDA) |
| Principle | Absolute peak area comparison. | Structurally similar, non-isotopic correction. | Isotopic dilution; ratio of Analyte/IS area. |
| Linearity ( | 0.980 – 0.990 | 0.990 – 0.995 | > 0.999 |
| Dynamic Range | Narrow (10 – 50 µM) | Moderate (1 – 80 µM) | Broad (0.1 – 100 µM) |
| Precision (%RSD) | Poor (10 – 20%) | Moderate (5 – 10%) | Excellent (< 3%) |
| Accuracy (% Recovery) | 70 – 85% (Variable) | 85 – 95% | 98 – 102% |
| Matrix Compensation | None. | Partial (chromatographic drift only). | Full (Extraction, Derivatization, Ionization). |
| Primary Failure Mode | Matrix suppression & evaporation losses. | Different reaction kinetics than analyte. | Isotopic exchange (rare, pH dependent). |
Expert Insight: While Propionaldehyde is cheaper, it reacts with DNPH at a different rate than Acetaldehyde. Consequently, if the derivatization reaction is stopped early or varies in temperature, the Analog IS will not accurately reflect the analyte's concentration. Acetaldehyde-2,2,2-d3 tracks the reaction kinetics perfectly.
Mechanistic Workflow & Linearity
The linearity of the Acetaldehyde-2,2,2-d3 method is derived from the response ratio . Even if the absolute signal drops by 50% due to matrix suppression, both the native acetaldehyde and the d3-standard are suppressed equally. The ratio remains constant, preserving linearity.
Figure 1: SIDA Calibration Workflow
Caption: The Stable Isotope Dilution Assay (SIDA) workflow ensures that the Internal Standard (d3) undergoes the exact same extraction and derivatization stresses as the analyte, self-correcting for errors.
Experimental Protocol: Validated SIDA Method
Objective: Establish a linear calibration curve (0.1 – 100 µM) for acetaldehyde in plasma using Acetaldehyde-2,2,2-d3.
Reagents:
-
Analyte: Acetaldehyde standard (freshly distilled or high-purity ampoule).
-
Internal Standard: Acetaldehyde-2,2,2-d3 (Sigma-Aldrich/Merck).
-
Derivatizing Agent: 2,4-DNPH (recrystallized) in Acetonitrile with 1% H₃PO₄.
Step-by-Step Methodology:
-
IS Spiking Solution Preparation:
-
Prepare a stock solution of Acetaldehyde-2,2,2-d3 in acetonitrile to a concentration of 10 µM .
-
Note: Keep all aldehyde solutions on ice to prevent evaporation.
-
-
Calibration Standards:
-
Prepare serial dilutions of non-labeled Acetaldehyde in the matrix (or blank solvent) at concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Add a fixed volume (e.g., 50 µL) of the 10 µM d3-IS spike to every standard and sample tube.
-
-
Derivatization Reaction:
-
Quenching & Extraction:
-
Neutralize (optional, depending on column) or dilute with mobile phase.
-
Centrifuge at 10,000 x g for 5 mins to remove particulates.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).[5]
-
Mobile Phase: Acetonitrile/Water gradient (Formic acid modifier).
-
Detection: MRM Mode.
-
Target (d0-DNPH): m/z 223 → 151 (approx).
-
IS (d3-DNPH): m/z 226 → 151 (Mass shift +3).
-
-
-
Data Processing:
-
Plot Area Ratio (
) on the Y-axis vs. Concentration Ratio ( ) on the X-axis. -
Success Criteria:
, Back-calculated accuracy within ±15% for all points.
-
Technical Discussion: The "d3" Advantage
Why use Acetaldehyde-2,2,2-d3 specifically?
-
Kinetic Isotope Effect (KIE): Deuterium is heavier than hydrogen, which can theoretically slow down reaction rates (primary KIE). However, in the Acetaldehyde-2,2,2-d3 molecule, the deuterium atoms are on the methyl group (
to the reacting carbonyl). The Secondary KIE is negligible, meaning the d3-IS derivatizes at the exact same rate as the native acetaldehyde. -
Co-elution: The d3-DNPH derivative is chemically similar enough to co-elute with the d0-analyte on standard HPLC columns, ensuring they experience the exact same matrix suppression at the electrospray source. This "co-elution" is critical for correcting ionization effects.
References
-
National Institutes of Health (NIH). "An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography." Alcoholism: Clinical and Experimental Research. (2011).[6]
-
Agilent Technologies. "Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System." Application Note.
-
Shimadzu Corporation. "Analysis of DNPH-aldehydes using LC-MS."[4] Application Data Sheet No. 031.
-
Sigma-Aldrich. "Acetaldehyde-2,2,2-d3 Product Specification & Properties."[7] Product Catalog.
-
ResearchGate. "Extraction of acetaldehyde from mineral water using 2,4-dinitrophenylhydrazine." Revista Matéria. (2020).[8]
Sources
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. sjpas.com [sjpas.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 乙醛-2,2,2-d3 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Precision at the Trace Level: Benchmarking Acetaldehyde LOD using Deuterated Standards vs. Conventional Methods
Executive Summary
Acetaldehyde (AA) quantification presents a unique analytical paradox: it is ubiquitous yet elusive. As a highly volatile (
This guide validates a superior alternative: Stable Isotope Dilution Assay (SIDA) using Acetaldehyde-d4 . By employing a deuterated internal standard coupled with DNPH derivatization and LC-MS/MS, researchers can achieve LODs in the 0.03–1.0 ppb range. This method provides a self-correcting mechanism for the two biggest sources of error: extraction loss and ion suppression.
The Mechanistic Advantage: Why Deuterated Standards?
To understand why the LOD improves by orders of magnitude, we must look beyond simple signal amplification. The primary barrier to lower LODs in biological matrices (plasma, cell culture) is Signal-to-Noise (S/N) ratio degradation caused by matrix effects.
The "Twin" Principle
Acetaldehyde-d4 (
-
Co-Extraction: Any loss during protein precipitation or SPE affects both the analyte and the standard equally.
-
Co-Derivatization: If the DNPH reaction efficiency fluctuates due to pH or temperature, the ratio remains constant.
-
Matrix Correction: In LC-MS, co-eluting matrix components often suppress ionization. Since the d4-standard elutes at the nearly same retention time, it experiences the exact same suppression, allowing the mass spectrometer to normalize the signal mathematically.
Reaction Mechanism
The gold-standard approach involves "trapping" the volatile acetaldehyde by reacting it with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone.
Figure 1: The acid-catalyzed derivatization "locks" the volatile acetaldehyde into a stable, UV-active, and ionizable hydrazone complex.
Comparative Performance Analysis
The following data aggregates performance metrics from standard EPA methods (8315A) and modern LC-MS/MS optimization studies.
Table 1: Methodological Comparison for Acetaldehyde Quantification
| Feature | Method A: SIDA LC-MS/MS (Recommended) | Method B: HPLC-UV (Standard) | Method C: Headspace GC-FID/MS |
| Standard Type | Deuterated (Acetaldehyde-d4) | External Calibration | External or n-Propanol (IS) |
| Limit of Detection (LOD) | 0.03 – 1.0 ppb (ng/mL) | 50 – 100 ppb | 200 – 500 ppb |
| Linearity ( | > 0.999 (Trace levels) | > 0.995 (Mid-range) | > 0.990 |
| Matrix Effects | Auto-Corrected (via IS) | High Susceptibility | Low (Gas phase separation) |
| Sample Volume | Low (50–100 µL) | High (1–5 mL) | Medium (0.5–2 mL) |
| Primary Risk | Cost of d4-Standard | False positives (co-elution) | Thermal artifact formation |
Critical Insight: While HS-GC is excellent for ethanol, acetaldehyde's high volatility leads to poor precision at <100 ppb levels unless cryo-trapping is used. LC-MS/MS with d4-IS is the only method capable of reliable sub-ppb quantification.
Experimental Protocol: SIDA-DNPH Workflow
Objective: Quantify acetaldehyde in human plasma with an LOD < 5 ppb.
Materials
-
Internal Standard: Acetaldehyde-2,2,2-d4 (99 atom % D).
-
Derivatizing Agent: 2,4-DNPH (Recrystallized to remove background formaldehyde/acetaldehyde).
-
Catalyst: Perchloric acid or HCl (Avoid formic acid as it can introduce aldehyde contamination).
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH).
Step-by-Step Methodology
-
Preparation of Internal Standard (IS):
-
Prepare a stock solution of Acetaldehyde-d4 in acetonitrile.
-
Crucial: Store at -20°C. Freshly dilute to ~1 µM working concentration daily.
-
-
Sample Pre-Treatment (The "Locking" Step):
-
To 100 µL of plasma, immediately add 10 µL of Acetaldehyde-d4 IS.
-
Why? Adding IS before any other step ensures that any evaporation of the analyte is matched by evaporation of the IS.
-
-
Derivatization:
-
Add 50 µL of acidified DNPH solution.
-
Incubate at room temperature for 30 minutes.
-
Note: Do not heat above 40°C, as this may degrade the hydrazone or cause protein hydrolysis releasing artifactual acetaldehyde.
-
-
Extraction:
-
Perform Liquid-Liquid Extraction (LLE) using Isooctane or Ethyl Acetate.
-
Vortex for 2 minutes, centrifuge at 10,000 x g for 5 minutes.
-
Collect the organic supernatant. Evaporate to dryness under nitrogen (gentle flow) and reconstitute in Mobile Phase (50:50 Acetonitrile/Water).
-
-
LC-MS/MS Analysis:
-
Mode: Negative Ion Electrospray (ESI-).[1]
-
MRM Transitions:
-
Analyte (Acetaldehyde-DNPH): m/z 223
163 (Quantifier). -
Internal Standard (Acetaldehyde-d4-DNPH): m/z 227
167.
-
-
Workflow Visualization
Figure 2: The SIDA workflow ensures the Internal Standard equilibrates with the sample before chemical modification or extraction occurs.
References
-
U.S. Environmental Protection Agency. (1996).[2][3] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2][3][4][5][6][7]
-
Agilent Technologies. (2018).[8] Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS.[8]
-
Fujioka, K., & Shibamoto, T. (2006). Determination of toxic carbonyl compounds in cigarette smoke.[9] Environmental Toxicology. (Demonstrates HS-GC limitations vs Derivatization).
- LOD Validation Studies. (2025). Comparative analysis of DNPH-LC-MS/MS vs UV detection limits. (Aggregated data from search results indicating 0.03 ppb sensitivity for MS vs 60 ppb for UV).
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. Analytical Method [keikaventures.com]
- 7. NEMI Method Summary - 8315A [nemi.gov]
- 8. agilent.com [agilent.com]
- 9. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Acetaldehyde-2,2,2-d3: A Cost-Benefit & Technical Guide
For High-Fidelity Quantitation and Mechanistic Profiling
Executive Summary: The "Defensible Data" Proposition
In pharmaceutical development and metabolic research, Acetaldehyde-2,2,2-d3 (CD₃CHO) represents a high-value strategic asset. While its procurement cost (~
The Bottom Line:
-
For Quantitation: It is the "Gold Standard" for correcting matrix effects in HS-GC-MS and LC-MS/MS, specifically preventing false positives/negatives in genotoxic impurity assays.
-
For Mechanism: It provides unique Kinetic Isotope Effect (KIE) data specifically probing C-H bond scission at the methyl position, distinct from carbonyl-labeled isotopologues.
Part 1: Technical Deep Dive – The Isotopologue Selection Matrix
As senior scientists, we do not choose reagents randomly. We select based on the physical chemistry of the target pathway. Acetaldehyde-2,2,2-d3 offers a specific mass shift (+3 Da) and a specific deuteration pattern that distinguishes it from other options.
Comparative Technical Analysis
| Feature | Acetaldehyde-2,2,2-d3 (CD₃CHO) | Acetaldehyde-d4 (CD₃CDO) | Acetaldehyde-1,2-¹³C₂ | Unlabeled Acetaldehyde |
| Mass Shift | +3 Da | +4 Da | +2 Da | 0 |
| Primary Application | Methyl-group oxidation KIE; MS Internal Standard | Global Internal Standard | NMR Tracing; MS Internal Standard | Synthesis precursor; Low-end qual |
| KIE Specificity | Probes Methyl C-H abstraction | Probes Both sites (confounded) | None (negligible heavy atom KIE) | N/A |
| Proton NMR | Retains Aldehydic Proton (singlet) | Silent | ¹³C-coupled splitting | Standard doublet/quartet |
| Cost (Approx) | High ( | High ( | Very High (>$600/g) | Negligible |
| Risk | H/D Exchange in basic media | H/D Exchange in basic media | Stable | N/A |
The "Why" Behind d3 vs. d4
In mechanistic studies, Acetaldehyde-2,2,2-d3 is superior to d4 when investigating high-temperature oxidation or metabolic pathways where the rate-limiting step involves the methyl group.
-
Low Temp (<600 K): Oxidation is dominated by abstraction of the aldehydic hydrogen. d3 shows no primary KIE here (k_H/k_D ≈ 1).
-
High Temp (>800 K): Abstraction switches to the methyl group.[1] d3 exhibits a significant primary KIE, proving the mechanism shift.
Part 2: Cost-Benefit Framework
Direct Costs vs. Risk Mitigation
The "sticker shock" of d3 reagents is often cited as a barrier. However, this view is myopic in a drug development context.
-
The Cost of Failure: A single failed validation run in a GLP (Good Laboratory Practice) tox study due to matrix interference can cost $5,000 - $15,000 in lost time and investigation reporting.
-
The Cost of d3: Using 10 µL of a dilute d3 working solution per sample costs approximately $0.15 - $0.50 per injection .
Analytical Benefits (The "Benefit" Side)
-
Co-Elution: d3 co-elutes perfectly with the analyte in GC/LC, experiencing the exact same ionization suppression or enhancement. An external standard cannot do this.
-
Carrier Effect: In trace analysis (ppb levels), the d3 standard acts as a "carrier," occupying active sites in the injector liner or column, improving the recovery of the trace analyte.
Part 3: Experimental Workflows
Protocol A: High-Fidelity Quantitation via HS-GC-MS
For the determination of residual acetaldehyde in pharmaceutical matrices.
Principle: Headspace extraction minimizes matrix contamination. The d3 standard corrects for variations in the partition coefficient (
Reagents:
-
Diluent: Water/DMAc (Dimethylacetamide) mix (matrix dependent)
Workflow:
-
ISTD Preparation: Prepare a stock solution of Acetaldehyde-2,2,2-d3 at 500 ppm in cold water (4°C). Dilute to a working concentration of 5 ppm. Critical: Keep capped and cold to prevent volatility loss.
-
Sample Loading: Weigh 100 mg of sample into a 20 mL headspace vial.
-
Spiking: Add 5.0 mL of diluent and exactly 50 µL of the d3 working solution. Seal immediately with a PTFE-lined crimp cap.
-
Equilibration: Incubate at 60°C for 30 minutes with agitation (500 rpm). Why? This ensures thermodynamic equilibrium between liquid and gas phases.
-
GC-MS Analysis: Inject 1 mL of headspace. Monitor ions
44 (Unlabeled) and 47 (d3). -
Calculation: Plot Area Ratio (
) vs. Concentration.
Protocol B: Mechanistic Elucidation via DNPH Derivatization (LC-MS)
For determining if a reaction pathway involves methyl-group activation.
Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable hydrazones. Using d3 allows for the measurement of KIE by comparing reaction rates of labeled vs. unlabeled substrates.
Workflow:
-
Reaction Setup: In parallel vessels, introduce Unlabeled Acetaldehyde and Acetaldehyde-2,2,2-d3 to the oxidative system (e.g., enzyme or radical initiator).
-
Quenching & Derivatization: At time
, quench an aliquot into a solution of DNPH (excess) in acetonitrile acidified with H₃PO₄ (pH 3.0).-
Note: The reaction forms Acetaldehyde-DNPH (m/z 225) and Acetaldehyde-d3-DNPH (m/z 228).
-
-
LC-MS Analysis: Separate on a C18 column (Isocratic 60:40 ACN:Water).
-
KIE Calculation: Calculate
based on the disappearance rate of the parent aldehyde or appearance of the oxidation product.
Part 4: Visualizations
Diagram 1: Decision Logic for Isotopologue Selection
A logical flow to determine when d3 is the mandatory choice over cheaper alternatives.
Caption: Decision matrix guiding the selection of Acetaldehyde-2,2,2-d3 based on analytical interference risks and mechanistic targets.
Diagram 2: HS-GC-MS Workflow with d3-ISTD
Visualizing the self-validating nature of the internal standard workflow.
Caption: The d3-ISTD workflow ensures that physical losses (partitioning) and chemical losses (suppression) affect both analyte and standard equally.
References
-
Sigma-Aldrich. Acetaldehyde-2,2,2-d3 Product Specification & Pricing. Retrieved from
-
Taylor, P. H., et al. (2006).[1] The Reaction of OH with Acetaldehyde and Deuterated Acetaldehyde: Further Insight into the Reaction Mechanism. International Journal of Chemical Kinetics. Retrieved from
-
National Institutes of Health (NIH). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. PMC. Retrieved from
-
CDN Isotopes. Acetaldehyde-2,2,2-d3 Technical Data Sheet. Retrieved from
-
Protocols.io. Acetaldehyde Quantification in Microbial Fermentation Samples. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Acetaldehyde-2,2,2-d3
This guide provides essential safety and logistical information for the proper disposal of Acetaldehyde-2,2,2-d3. As a deuterated isotopologue of acetaldehyde, its chemical reactivity, flammability, and toxicity profile are considered identical to the parent compound for the purposes of handling and waste management. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Our objective is to provide a clear, scientifically-grounded framework that ensures safety and regulatory compliance.
Foundational Principles: Hazard Profile and Regulatory Mandates
A thorough understanding of the hazards associated with Acetaldehyde-2,2,2-d3 is non-negotiable and forms the basis for all handling and disposal protocols. This compound is not merely a chemical reagent; it is a multi-faceted hazard that demands rigorous control measures.
Inherent Hazardous Properties:
-
Extreme Flammability: Acetaldehyde is classified as an extremely flammable liquid and vapor (Flammable Liquid Category 1) with a very low flash point.[1][2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[3]
-
Toxicity and Irritation: It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2][4] Acute high-level exposure can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[3]
-
Chronic Health Effects: Acetaldehyde is a suspected human carcinogen (IARC Group 2B, NTP-R) and mutagen.[1][5][6] It should be handled with extreme caution as a substance with potential long-term health effects.[3]
-
Peroxide Formation: Upon exposure to air and light, or when concentrated, acetaldehyde can form explosive peroxides.[3][5] This necessitates careful storage and monitoring, especially for older containers.
Regulatory Classification as Hazardous Waste: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), acetaldehyde waste is stringently regulated. It is classified as:
-
U001 Listed Waste: When it is a discarded, unused commercial chemical product.[5][7]
-
D001 Characteristic Waste: Due to its ignitability, with a flash point well below the 140°F (60°C) threshold.[8][9]
All waste containing Acetaldehyde-2,2,2-d3 must be managed as hazardous waste from the moment of generation to its final disposal.[10]
Table 1: Key Safety and Regulatory Data for Acetaldehyde
| Parameter | Value | Source(s) |
| Flash Point | -36°F (-38°C) | [11] |
| Explosive Limits in Air | 4.0% (LEL) - 60% (UEL) | [11] |
| OSHA PEL (8-hr TWA) | 200 ppm (360 mg/m³) | [11] |
| ACGIH TLV (Ceiling) | 25 ppm (45 mg/m³) | [3] |
| IARC Carcinogen Classification | Group 2B (Possibly carcinogenic to humans) | [6] |
| EPA Hazardous Waste Code | U001, D001 | [5][8] |
Pre-Disposal Operations: Laboratory Handling and Spill Management
Proper disposal begins with proper handling. The causality is simple: meticulous laboratory practice minimizes waste generation, prevents accidental releases, and ensures the safety of personnel.
Personal Protective Equipment (PPE) Protocol
Before handling Acetaldehyde-2,2,2-d3, the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2]
Protocol for Spill Management
In the event of a spill, immediate and correct action is critical to prevent escalation.
For Minor Spills (<100 mL) inside a Chemical Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Containment: Confirm the spill is contained within the fume hood.
-
Remove Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[12]
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[13][14] DO NOT use combustible materials like paper towels or sawdust.[14]
-
Collect Waste: Using only non-sparking tools, carefully scoop the absorbent material into a designated, sealable container for flammable waste.[3][13]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
-
Dispose: Label the waste container appropriately and manage it as hazardous waste.
For Major Spills (>100 mL) or Spills Outside a Fume Hood:
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
ALERT: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.
-
DO NOT attempt to clean up a major spill unless you are trained and equipped to do so.
The Core Disposal Workflow: From Generation to Final Disposition
The disposal of Acetaldehyde-2,2,2-d3 is a regulated, multi-step process. The following workflow ensures compliance and safety.
Diagram 1: Decision workflow for the safe disposal of Acetaldehyde-2,2,2-d3 waste.
Step-by-Step Disposal Protocol
-
Waste Identification: Any material contaminated with Acetaldehyde-2,2,2-d3, including excess reagent, reaction mixtures, and contaminated labware (e.g., pipettes, absorbent pads), must be treated as hazardous waste.[15]
-
Container Selection:
-
Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.
-
Ensure the container is clean and in good condition.
-
Never mix acetaldehyde waste with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[5]
-
-
Waste Accumulation:
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Acetaldehyde-2,2,2-d3 Waste." List all other components of the waste mixture.
-
The appropriate hazard pictograms (e.g., Flammable, Health Hazard, Irritant).
-
The relevant EPA waste codes (U001, D001).
-
The accumulation start date.
-
-
-
Segregation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation.
-
The container must be stored in a secondary containment bin within a dedicated flammables cabinet.[5] This cabinet must be away from heat, sparks, and open flames.[16]
-
-
Final Disposal:
-
Once the container is full or reaches the institutional time limit for accumulation, contact your EHS department to schedule a pickup.
-
The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The standard and most effective disposal method for acetaldehyde is high-temperature incineration in a licensed apparatus.[13]
-
Decontamination of Empty Containers
An "empty" container that once held Acetaldehyde-2,2,2-d3 is not safe for disposal as regular trash until it has been properly decontaminated.
-
Triple Rinse Procedure: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected and disposed of in your acetaldehyde waste stream.[13]
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container may be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's policies.
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.
References
- Chemstock. (n.d.). Acetaldehyde soln. abt 20-30% pract - Safety Data Sheet.
- Airgas. (2021, March 8). Acetaldehyde - Safety Data Sheet.
- Flinn Scientific. (2016, March 22). Acetaldehyde SDS (Safety Data Sheet).
- Jubilant Ingrevia Limited. (n.d.). Acetaldehyde Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
- National Research Council. (1995). Laboratory Chemical Safety Summary: Acetaldehyde. Washington, DC: The National Academies Press.
- International Programme on Chemical Safety. (1995). Acetaldehyde (Health and Safety Guide 90).
- Penta. (2025, April 17). Acetaldehyde - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). ACETALDEHYDE Method no.: 68.
- CloudSDS. (n.d.). A Complete Guide to Acetaldehyde Safety & Risk Management.
- Carl Roth. (n.d.). Safety Data Sheet: Acetaldehyde.
- Fisher Scientific. (2015, March 19). Safety Data Sheet: Acetaldehyde.
- Sigma-Aldrich. (2025, November 6). Acetaldehyde - Safety Data Sheet.
- Santa Cruz Biotechnology. (2024, August 23). Acetaldehyde - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Occupational Safety and Health Administration. (2024, March 28). ACETALDEHYDE.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
Sources
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- 4. More is on the way! | Airgas [airgas.com]
- 5. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. my.alfred.edu [my.alfred.edu]
- 10. epa.gov [epa.gov]
- 11. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. chemstock.ae [chemstock.ae]
- 14. Acetaldehyde (HSG 90, 1995) [inchem.org]
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- 16. carlroth.com [carlroth.com]
Mastering the Safe Handling of Acetaldehyde-d3: A Guide for Researchers
For the modern researcher, precision and safety are paramount. In the intricate world of drug development and scientific discovery, the materials we handle demand our utmost respect and a thorough understanding of their properties. This guide provides essential, immediate safety and logistical information for the handling of Acetaldehyde-2,2,2-d3, a deuterated analog of acetaldehyde. While its isotopic labeling is key to its utility in tracing metabolic pathways and in nuclear magnetic resonance (NMR) studies, its hazardous nature is identical to that of its non-labeled counterpart. This document will serve as your trusted resource for ensuring the safe and effective use of this valuable compound in your laboratory.
Immediate Hazard Assessment: Understanding the Risks
Acetaldehyde-d3 is an extremely flammable liquid and vapor that poses several significant health and safety risks.[1][2] Its vapor can form explosive mixtures with air, and it is classified as a possible human carcinogen.[3][4][5] Understanding the multifaceted nature of these hazards is the first step toward mitigating them.
| Hazard Classification | Description | Primary Mitigation Strategy |
| Flammability | Extremely flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to ignition sources.[6] | Strict avoidance of ignition sources (open flames, sparks, hot surfaces).[1] Use of explosion-proof equipment and grounding of all containers during transfer.[2] |
| Health Hazards | Causes serious eye irritation and may cause respiratory irritation.[3][5] Suspected of causing cancer and genetic defects.[2] | Engineering controls (fume hood) and appropriate Personal Protective Equipment (PPE). |
| Reactivity | May form explosive peroxides upon prolonged exposure to air and light.[6][7] Can undergo violent or explosive polymerization in the presence of strong acids, bases, and other incompatible materials.[6] | Store under an inert atmosphere, away from light, and test for peroxides before distillation or concentration. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Acetaldehyde-d3. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles in combination with a face shield. | Protects against splashes and the irritating effects of the vapor on the eyes.[8] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[4] Consider double gloving (e.g., natural rubber over neoprene).[8] | Prevents skin contact, which can cause irritation.[6] |
| Body Protection | Flame-retardant and antistatic lab coat. Full-length pants and closed-toe shoes are mandatory.[8] | Protects against splashes and minimizes the risk of ignition from static discharge. |
| Respiratory Protection | A full-face respirator with appropriate organic vapor cartridges should be used when engineering controls are insufficient or during spill cleanup.[8] | Prevents inhalation of harmful and irritating vapors.[8] |
Safe Handling and Operational Workflow
A systematic approach to handling Acetaldehyde-d3 is crucial for maintaining a safe laboratory environment. The following workflow diagram and procedural steps provide a clear and logical sequence for its use.
Caption: Safe Handling Workflow for Acetaldehyde-d3.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a Work Area: All work with Acetaldehyde-d3 must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The work area should be clearly marked with signage indicating the hazards (e.g., "CANCER HAZARD").[8]
-
Assemble Materials: Ensure an emergency eyewash and safety shower are readily accessible.[8] Have a spill kit rated for flammable liquids and the appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) nearby.[6]
-
Grounding: All metal containers and equipment used for transferring Acetaldehyde-d3 must be grounded and bonded to prevent static discharge, a potential ignition source.[5][6]
-
-
Handling and Use:
-
Transport: When moving the primary container, always use a secondary container to prevent spills.
-
Dispensing: Before opening, cool the container if necessary.[10] Open the container slowly to release any pressure buildup. Use only non-sparking tools for all operations.[1][2]
-
Inert Atmosphere: For prolonged storage or sensitive reactions, handle Acetaldehyde-d3 under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.[8]
-
-
Storage:
-
Location: Store in a dedicated flammables cabinet, away from incompatible materials such as oxidizing agents, acids, and bases.[9][10]
-
Conditions: The storage area should be cool, dry, and well-ventilated.[5] Keep the container tightly sealed and protected from light.[2] The recommended storage temperature is typically 2-8°C.[5][8]
-
Peroxide Formation: Be aware that prolonged storage, especially after a container has been opened, can lead to the formation of explosive peroxides.[6][7] If peroxides are suspected, do not handle the container and contact your institution's environmental health and safety department.
-
Spill Management and Disposal Plan
In the event of a spill, immediate and proper action is critical to prevent injury and further contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert your colleagues and supervisor.
-
Isolate and Ventilate: Eliminate all ignition sources.[7] If it is safe to do so, increase ventilation in the area.
-
Containment: For small spills, absorb the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[11] Do not use combustible materials like sawdust.[1]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Categorization: All Acetaldehyde-d3 waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.[6]
-
Containers: Waste should be collected in a properly labeled, sealed container.[7] Empty containers may still contain explosive vapors and should be handled with care.[7][12]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.
By adhering to these rigorous safety protocols, you can confidently and safely utilize Acetaldehyde-d3 in your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.
References
Sources
- 1. ICSC 0009 - ACETALDEHYDE [chemicalsafety.ilo.org]
- 2. carlroth.com [carlroth.com]
- 3. More is on the way! | Airgas [airgas.com]
- 4. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. chemstock.ae [chemstock.ae]
- 8. wcu.edu [wcu.edu]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. ACETALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
